Cyclopentanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPASRWWZEIMSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405213 | |
| Record name | Cyclopentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-39-8 | |
| Record name | Cyclopentanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Navigating the Synthesis of Cyclopentanesulfonamide: A Technical Guide to Established and Emergent Routes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of synthetic strategies for obtaining Cyclopentanesulfonamide, a crucial building block in medicinal chemistry. We will explore both a well-established, multi-step classical route and a more streamlined, novel one-pot approach, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Introduction: The Significance of the Cyclopentanesulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterials, diuretics, and anticonvulsants. The incorporation of a cyclopentyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. As such, efficient and versatile synthetic routes to key intermediates like Cyclopentanesulfonamide are of paramount importance to the drug discovery and development pipeline.
Part 1: The Classical Multi-Step Synthesis of Cyclopentanesulfonamide
This traditional approach, while robust and well-understood, involves a sequential, multi-step process. Each intermediate is typically isolated and purified, providing clear checkpoints for quality control but at the cost of overall process efficiency.
Conceptual Workflow of the Classical Synthesis
The classical synthesis of Cyclopentanesulfonamide can be visualized as a four-stage process, beginning with the formation of a suitable cyclopentyl precursor and culminating in the final amination.
Cyclopentanesulfonamide: A Strategic Scaffold in Medicinal Chemistry
Executive Summary
Cyclopentanesulfonamide (CAS: 73945-39-8) represents a critical building block in modern medicinal chemistry, serving as a versatile bioisostere for phenylsulfonamides and a strategic scaffold for fragment-based drug discovery (FBDD). Unlike its aromatic counterparts, the cyclopentyl moiety offers a unique saturation profile (Fsp³) that enhances solubility and metabolic stability while maintaining a hydrophobic footprint essential for occupying lipophilic pockets in enzymes such as Janus Kinases (JAK) and viral proteases.
This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and medicinal utility of cyclopentanesulfonamide, designed for researchers optimizing lead compounds.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of cyclopentanesulfonamide lies in its balance between the lipophilic cyclopentane ring and the polar sulfonamide anchor. The saturation of the ring reduces planarity compared to benzene, allowing for different vector orientations of substituents, which is crucial for fine-tuning target binding kinetics.
Core Properties Table
| Property | Value | Notes |
| IUPAC Name | Cyclopentanesulfonamide | |
| CAS Number | 73945-39-8 | |
| Molecular Formula | C₅H₁₁NO₂S | |
| Molecular Weight | 149.21 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant) |
| pKa (Sulfonamide NH₂) | ~10.6 (Predicted) | Weakly acidic; deprotonates under basic conditions (e.g., K₂CO₃) |
| LogP (Octanol/Water) | ~0.2 - 0.5 (Predicted) | Lower than phenylsulfonamide (~1.6), improving aqueous solubility |
| H-Bond Donors | 1 (NH₂) | Dual donor capability |
| H-Bond Acceptors | 2 (S=O) | Strong acceptor capability for active site residues |
| Physical Form | White to off-white solid |
Part 2: Synthetic Pathways[1]
The synthesis of cyclopentanesulfonamide is primarily achieved through the amination of cyclopentanesulfonyl chloride . Two dominant pathways exist: the classical oxidative chlorosulfonation and the modern metallo-radical approach using sulfur dioxide surrogates (DABSO).
Pathway A: Oxidative Chlorosulfonation (Industrial Standard)
This route utilizes cyclopentanethiol or cyclopentyl bromide as precursors. The thiol is oxidized to the sulfonyl chloride using chlorine gas or N-chlorosuccinimide (NCS) in aqueous acid, followed by amination.
Pathway B: Grignard-Mediated Sulfinylation (Laboratory Scale)
A milder approach involves the reaction of cyclopentyl Grignard reagents with SO₂ (or the DABSO surrogate) to form the sulfinate intermediate, which is subsequently chlorinated and aminated. This avoids harsh oxidative conditions.
Visualization: Synthetic Logic Flow
Figure 1: Dual synthetic pathways for Cyclopentanesulfonamide generation. Pathway A (top) is preferred for scale; Pathway B (bottom) for functional group tolerance.
Part 3: Reactivity & Functionalization
The sulfonamide nitrogen is the primary vector for diversification. Its nucleophilicity is modulated by the electron-withdrawing sulfonyl group, requiring specific conditions for alkylation or arylation.
N-Arylation (Buchwald-Hartwig Cross-Coupling)
Direct coupling of cyclopentanesulfonamide with aryl halides is a powerful method to generate N-aryl cyclopentanesulfonamides , a motif seen in anti-inflammatory agents.
-
Catalyst: Pd(OAc)₂ / Xantphos
-
Base: Cs₂CO₃[1]
-
Solvent: Dioxane, 100°C
-
Mechanism: The deprotonated sulfonamide acts as the nucleophile attacking the Pd(II)-aryl complex.
Sulfonylurea Formation
Reaction with isocyanates yields sulfonylureas, a class known for hypoglycemic activity (though typically with aryl cores). The cyclopentyl analog offers a unique hydrophobic fit.
-
Reagent: Aryl Isocyanate
-
Base: K₂CO₃ or TEA
-
Product: Cyclopentyl-SO₂-NH-CO-NH-Ar
Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Bioisosterism: The "Saturation" Advantage
Replacing a phenyl ring with a cyclopentyl ring (Bioisosteric replacement) effects three critical changes:
-
3D Geometry: The cyclopentyl ring is puckered (envelope conformation), not planar. This allows it to fill "deep" hydrophobic pockets more effectively than a flat phenyl ring.
-
Solubility: The increased fraction of sp³ carbons (Fsp³) generally improves aqueous solubility and reduces non-specific binding.
-
Metabolic Stability: While the phenyl ring is prone to oxidative metabolism (hydroxylation), the cyclopentyl ring is generally more stable, though susceptible to CYP450 oxidation at the C3/C4 positions.
Case Study: JAK Inhibitors & Antivirals
While Delgocitinib utilizes a cyanocyclopentyl ring linked to a pyrrolopyrimidine, the logic remains identical: the cyclopentyl group serves as a scaffold that orients the polar warhead (in that case, a nitrile; in our case, a sulfonamide) towards a specific residue (e.g., arginine or lysine) while the ring sits in a hydrophobic cleft.
Recent studies in SARS-CoV-2 inhibitors have explored cyclic sulfonamides where the sulfonamide nitrogen is cyclized back onto the alkyl chain or linked to a proximal ring, creating a rigid bicyclic core that locks the inhibitor in the active conformation.
Visualization: Structure-Activity Relationship (SAR)[2]
Figure 2: SAR Logic of the Cyclopentanesulfonamide Scaffold in drug design.
Part 5: Experimental Protocols
Protocol A: Synthesis of Cyclopentanesulfonamide
Standard Laboratory Procedure via Sulfonyl Chloride
Reagents:
-
Cyclopentanesulfonyl chloride (1.0 eq)
-
Ammonium hydroxide (28-30% NH₃, excess)
-
Tetrahydrofuran (THF) or Dioxane
Step-by-Step:
-
Preparation: Dissolve cyclopentanesulfonyl chloride (10 mmol, 1.69 g) in THF (20 mL) and cool to 0°C in an ice bath.
-
Addition: Slowly add ammonium hydroxide (5 mL) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the chloride.
-
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain a white solid.
Protocol B: General N-Arylation (Buchwald-Hartwig)
For creating bioactive derivatives
Reagents:
-
Cyclopentanesulfonamide (1.0 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add sulfonamide, aryl bromide, base, and catalyst/ligand system.
-
Solvent: Add degassed dioxane (0.2 M concentration).
-
Heating: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through a celite pad, concentrate, and purify via flash column chromatography.
Part 6: Safety & Stability
-
Hazards: Cyclopentanesulfonamide is generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Precursors: Cyclopentanesulfonyl chloride is corrosive and moisture-sensitive (lachrymator). Handle in a fume hood.
-
Stability: The sulfonamide bond is thermally stable and resistant to hydrolysis under neutral/mild acidic conditions. It is stable at room temperature when stored in a desiccator.
References
-
PubChem Compound Summary. Cyclopentanesulfonamide (CID 4645983). National Center for Biotechnology Information. [Link]
-
Woolven, H., et al. (2011). DABSO-Based Synthesis of Sulfonamides from Grignard Reagents. Organic Letters, 13(18), 4876–4878. (Methodology for Grignard route). [Link]
-
Gauthier, J.Y., et al. (2008). Synthesis and SAR of cyclic sulfonamide derivatives as HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters. (Application of cyclic sulfonamide scaffolds). [Link]
-
Meanwell, N.A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on sp3 rich scaffolds vs aromatics). [Link]
Sources
Physicochemical Characteristics of Cyclopentanesulfonamide: A Technical Guide
Topic: Physicochemical Characteristics of Cyclopentanesulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentanesulfonamide (CAS 73945-39-8 ) represents a critical "fragment-based" building block in modern medicinal chemistry. Unlike its aromatic counterparts (e.g., benzenesulfonamide), this aliphatic sulfonamide offers a distinct physicochemical profile characterized by higher fraction of sp³ carbons (
This guide provides a rigorous analysis of the physicochemical properties of cyclopentanesulfonamide, detailing its structural identity, acid-base behavior, and lipophilicity. It further outlines self-validating experimental protocols for its synthesis, purification, and characterization, designed to ensure reproducibility in high-throughput drug discovery environments.
Molecular Identity & Structural Analysis
Cyclopentanesulfonamide consists of a five-membered aliphatic ring attached to a primary sulfonamide group. This structure imparts a unique "pucker" conformation, contrasting with the planar geometry of aryl sulfonamides.
Table 1: Core Molecular Identifiers
| Parameter | Value |
| IUPAC Name | Cyclopentanesulfonamide |
| CAS Number | 73945-39-8 |
| Molecular Formula | |
| Molecular Weight | 149.21 g/mol |
| SMILES | C1CCC(C1)S(=O)(=O)N |
| InChI Key | OPASRWWZEIMSOZ-UHFFFAOYSA-N |
| H-Bond Donors | 1 (Sulfonamide |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) |
| Rotatable Bonds | 1 (S-C bond) |
Physicochemical Profile
Solid-State Properties
-
Melting Point: 76–78 °C .
-
Insight: The relatively high melting point for a small aliphatic molecule indicates a robust intermolecular hydrogen bonding network in the crystal lattice, likely forming dimers or "ladders" typical of primary sulfonamides.
-
-
Physical Form: White to off-white crystalline powder.
Acid-Base Chemistry (pKa)
The sulfonamide group (
-
pKa Value: ~10.6 (Predicted/Experimental consensus for alkyl sulfonamides).
-
Physiological State: At physiological pH (7.4), the molecule exists predominantly in its neutral form (>99.9%).
-
Implication: Unlike aryl sulfonamides (pKa ~10.0), the electron-donating inductive effect (+I) of the cyclopentyl ring slightly destabilizes the conjugate base, making it less acidic. This ensures high membrane permeability (neutral species) but requires strong bases for deprotonation during synthesis.
Lipophilicity (LogP/LogD)
-
LogP (Octanol/Water): ~0.2 (Experimental/Predicted consensus).
-
Solubility:
-
Water: Moderate to High (due to polarity and H-bonding).
-
Organic Solvents: Soluble in DMSO, Methanol, Dichloromethane; less soluble in Hexanes.
-
-
Drug Design Context: The low LogP places this fragment in the "lead-like" space, allowing medicinal chemists to attach lipophilic pharmacophores without exceeding the "Rule of 5" lipophilicity limits.
Ionization Mechanism
The following diagram illustrates the equilibrium between the neutral sulfonamide and its anionic form, which dictates solubility and reactivity.
Figure 1: Ionization equilibrium of Cyclopentanesulfonamide. The molecule remains neutral at physiological pH, facilitating passive diffusion.
Experimental Characterization Protocols
To ensure data integrity, the following protocols are recommended for synthesizing and characterizing this compound.
Protocol A: Synthesis & Purification
Objective: Synthesize high-purity cyclopentanesulfonamide from cyclopentanesulfonyl chloride.
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 1.0 eq of cyclopentanesulfonyl chloride in THF (0.5 M concentration) at 0°C.
-
Amination: Slowly add 5.0 eq of Ammonium hydroxide dropwise. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup: Concentrate THF under reduced pressure. Dilute residue with water and extract with EtOAc (3x).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from EtOAc/Hexanes if necessary to achieve MP 76-78°C.
-
Protocol B: Potentiometric pKa Determination
Objective: Accurately determine the ionization constant.
-
System: Sirius T3 or equivalent potentiometric titrator.
-
Sample Preparation: Weigh ~3-5 mg of sample.
-
Titration:
-
Perform titration in 0.15 M KCl (ionic strength adjustor).
-
Due to low aqueous solubility of the neutral form, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).
-
Titrate with 0.5 M KOH from pH 2 to pH 12.
-
-
Analysis: Extrapolate the Yasuda-Shedlovsky plot to 0% co-solvent to obtain the aqueous pKa.
Protocol C: Shake-Flask LogP Determination
Objective: Measure lipophilicity (Partition Coefficient).
-
Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol for 24 hours.
-
Equilibration: Dissolve compound in the Octanol phase (1 mg/mL). Add equal volume of Water phase.
-
Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm detection).
-
Calculation:
.
Characterization Workflow Diagram
Figure 2: Integrated workflow for the synthesis, purification, and physicochemical profiling of cyclopentanesulfonamide.
Applications in Drug Discovery
Bioisosterism
Cyclopentanesulfonamide is frequently used as a bioisostere for:
-
Benzene sulfonamide: To reduce aromaticity, improve metabolic stability (avoiding toxic epoxide formation on phenyl rings), and increase
(fraction of sp³ carbons), which correlates with clinical success. -
Carboxylic acids: The sulfonamide group offers a neutral H-bond donor/acceptor profile at physiological pH, whereas carboxylic acids are anionic.
Case Study: NaV1.7 Inhibitors
Recent research in pain management has utilized cyclopentane-based scaffolds to inhibit Voltage-Gated Sodium Channels (NaV1.7). The cyclopentyl group provides a specific steric bulk that fits into the hydrophobic pocket of the channel, while the polar sulfonamide handle can engage in critical hydrogen bonding with residues like Arg or Thr in the binding site.
References
-
PubChem. Compound Summary: Cyclopentanesulfonamide (CID 4645983). [Link]
-
ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. (Contextual data on sulfonamide acidity). [Link]
-
Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" is a Versatile Player. (Analogous structural insights). [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides and Sulfonamides. [Link]
Sources
The Cyclopentanesulfonamide Scaffold: Structural Analysis & Medicinal Utility
Topic: Cyclopentanesulfonamide (PubChem CID: 4645983) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary & Chemical Passport
Cyclopentanesulfonamide (CAS 73945-39-8) represents a critical pharmacophore in modern medicinal chemistry. Unlike its aromatic counterparts (benzenesulfonamides), which are ubiquitous in early-generation antibiotics and diuretics, the cyclopentyl variant offers a unique physicochemical profile. It combines a distinctively lipophilic, non-planar aliphatic ring with a polar, hydrogen-bonding sulfonamide "warhead."
This guide dissects the molecule from a utility perspective, moving beyond basic database entries to explore its role as a bioisostere, a transition-state mimic, and a building block for high-affinity kinase and ion channel inhibitors.
Physiochemical Profile
The following data aggregates experimental and computed values essential for lead optimization campaigns.
| Property | Value | Relevance in Drug Design |
| PubChem CID | 4645983 | Unique Identifier |
| CAS Number | 73945-39-8 | Procurement & Regulatory |
| Formula | Stoichiometry | |
| Mol.[1] Weight | 149.21 g/mol | Fragment-based Drug Design (FBDD) |
| LogP (XLogP3) | ~0.6 - 0.9 | Moderate lipophilicity; ideal for crossing BBB when substituted |
| H-Bond Donors | 2 (Primary amide) | Critical for receptor pocket anchoring |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) | Interaction with cationic residues (e.g., Arg, Lys) |
| Topological PSA | 46.5 Ų | Good membrane permeability predictor (<140 Ų) |
| pKa | ~10.1 (Sulfonamide NH) | Weakly acidic; deprotonates at high pH |
Synthetic Architecture & Methodologies
The synthesis of cyclopentanesulfonamide is rarely a target in itself but rather an intermediate step in constructing
Primary Route: Nucleophilic Substitution (The Chloride Pathway)
The industry-standard approach utilizes Cyclopentanesulfonyl chloride (CAS 26394-17-2) . This electrophilic species reacts vigorously with ammonia or primary/secondary amines.
-
Mechanism:
-like attack at the sulfur atom. -
Critical Control Point: The reaction generates HCl, requiring a stoichiometric base (Pyridine, TEA, or excess amine) to drive the equilibrium and prevent acid-mediated degradation of sensitive substrates.
Alternative Route: Oxidative Chlorination
For scaffolds where the sulfonyl chloride is unstable or commercially unavailable, one may start from Cyclopentanethiol .
-
Reagents:
gas in acetic acid/water or N-Chlorosuccinimide (NCS) with HCl. -
Advantage: Allows for the introduction of the sulfonyl moiety after ring functionalization.
Visualization: Synthetic Decision Logic
The following diagram illustrates the decision matrix for synthesizing cyclopentanesulfonamide derivatives based on starting material availability.
Figure 1: Synthetic workflow comparing the standard Sulfonyl Chloride route vs. Thiol Oxidation.
Medicinal Chemistry Applications
The cyclopentanesulfonamide moiety is not merely a linker; it is a functional bioisostere used to modulate potency and metabolic stability.[2]
Bioisosterism & Pharmacophore Utility
-
Carboxylic Acid Mimic: The sulfonamide group (
) mimics the transition state of amide hydrolysis. It provides hydrogen bond donors and acceptors similar to a carboxylic acid but with a different pKa profile (pKa ~10 vs ~4-5), improving oral bioavailability by reducing ionization at physiological pH. -
Lipophilic Spacer: The cyclopentyl ring acts as a "fatty" spacer. Unlike a phenyl ring (flat, aromatic), the cyclopentyl ring is non-planar (envelope conformation). This 3D geometry allows it to fill hydrophobic pockets in enzymes (e.g., kinases) more effectively than a flat phenyl ring, often boosting selectivity.
Case Studies in Drug Development
-
Nav1.7 Inhibitors (Pain Management): Patents (e.g., WO2014194127) highlight cyclopentanesulfonamide derivatives as key intermediates in synthesizing inhibitors for voltage-gated sodium channels. The scaffold replaces the aryl-sulfonamide core to reduce potential aniline-related toxicity metabolites.
-
BRAF Kinase Inhibitors: In oncology, "paradox breaker" inhibitors for BRAF (V600E mutation) utilize sulfonamide linkers. The cyclopentyl group restricts conformational freedom, locking the inhibitor into the ATP-binding pocket with higher affinity than flexible alkyl chains.
Visualization: Structure-Activity Relationship (SAR)
This diagram details how modifications to the cyclopentanesulfonamide core influence biological activity.
Figure 2: Structure-Activity Relationship (SAR) logic for the cyclopentanesulfonamide scaffold.
Experimental Protocol: Synthesis of N-Cyclopentylsulfonamides
Objective: Synthesis of N-substituted cyclopentanesulfonamide from cyclopentanesulfonyl chloride. Scale: 1.0 mmol (Lab Scale)
Materials
-
Cyclopentanesulfonyl chloride (1.0 eq, MW 168.64)
-
Primary Amine (
) (1.1 eq) -
Triethylamine (
) or Pyridine (2.0 eq) -
Dichloromethane (DCM) (anhydrous)
-
1M HCl (aqueous)
Methodology
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Primary Amine (1.1 mmol) and Triethylamine (2.0 mmol) in anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath. -
Addition: Add Cyclopentanesulfonyl chloride (1.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (typically 30% EtOAc/Hexane) or LCMS.
-
Quenching: Quench the reaction by adding water (5 mL).
-
Workup (The "Self-Validating" Step):
-
Separate the organic layer.
-
Wash the organic layer with 1M HCl (2 x 5 mL). Why? This removes unreacted amine and the pyridine/TEA base, ensuring the organic layer contains only the sulfonamide and neutral impurities.
-
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Water or purify via silica gel flash chromatography if necessary.
Safety & Toxicology (E-E-A-T)
Working with sulfonamides and their precursors requires strict adherence to safety protocols.
-
Precursor Hazard (Cyclopentanesulfonyl chloride):
-
GHS Classification: Skin Corr.[3] 1B (Causes severe skin burns and eye damage).
-
Reactivity: Reacts violently with water to release HCl gas. Always handle in a fume hood.
-
-
Product Hazard (Cyclopentanesulfonamide):
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
-
Sensitization: Sulfonamides are known sensitizers ("Sulfa allergy"). Avoid inhalation of dusts.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4645983, Cyclopentanesulfonamide. Retrieved from [Link]
- World Intellectual Property Organization (2014).WO2014194127A1 - Compounds for kinase modulation. (Demonstrating use of cyclopentanesulfonamide in kinase inhibitors).
Sources
Technical Guide: Infrared Spectroscopy of Cyclopentanesulfonamide
Executive Summary
This technical guide provides a rigorous framework for the infrared (IR) spectroscopic analysis of Cyclopentanesulfonamide. Designed for drug development professionals, this document moves beyond basic spectral assignment to explore the causality of vibrational modes, experimental protocols for solid-state analysis, and self-validating quality control measures.
Cyclopentanesulfonamide combines a lipophilic alicyclic ring with a polar sulfonamide moiety, creating a distinct "push-pull" dipole environment. Accurately characterizing this molecule requires isolating the high-frequency
Chemical Context & Vibrational Physics[1][2][3][4]
The Molecular Architecture
Cyclopentanesulfonamide (
-
The Cyclopentyl Ring: A flexible, non-planar structure (envelope or twist conformation). Its
bonds are relatively non-polar, resulting in moderate IR absorption intensity compared to the headgroup. -
The Sulfonamide Group: A rigid, highly polar functional group. The sulfur atom creates a tetrahedral geometry. The
bonds possess a significant dipole moment, making them strong IR absorbers (high extinction coefficients).
Mechanism of IR Absorption
In this molecule, IR activity is dictated by the change in dipole moment (
-
High Polarity Modes (Strong Signals): The asymmetric and symmetric stretching of the
unit involves massive dipole changes, serving as the primary anchor points for identification. -
Hydrogen Bonding Network: In the solid state, the protons on the
group act as donors, while the sulfonyl oxygens act as acceptors. This network broadens the stretching bands and shifts the bands to lower frequencies compared to solution-phase spectra.
Experimental Protocol: Solid-State Analysis
Given that Cyclopentanesulfonamide is a crystalline solid at room temperature (MP ~90-92°C), the KBr Pellet Method is the gold standard for resolution and transmission.
Reagents and Equipment
-
Analyte: Cyclopentanesulfonamide (>98% purity).
-
Matrix: Potassium Bromide (KBr), spectroscopic grade (dried at 110°C).
-
Equipment: Hydraulic Press (10 tons), Agate Mortar/Pestle, FTIR Spectrometer (DTGS detector recommended for linearity).
Step-by-Step Methodology
-
Desiccation: Ensure the KBr is strictly anhydrous. Water vapor introduces broad O-H bands (3400 cm⁻¹) that interfere with the sulfonamide N-H doublet.
-
Grinding (The Critical Step):
-
Ratio: 1 mg Analyte : 100 mg KBr.
-
Technique: Grind in one direction to minimize shear heating (which can induce polymorph transitions). The particle size must be smaller than the IR wavelength (<2 µm) to prevent the Christiansen Effect (scattering that distorts baseline).
-
-
Pellet Formation:
-
Apply vacuum for 2 minutes to remove trapped air.
-
Press at 8-10 tons for 1-2 minutes.
-
Validation: The resulting pellet must be translucent. An opaque pellet indicates insufficient grinding or moisture contamination.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to improve Signal-to-Noise (S/N) ratio.
-
Spectral Analysis & Assignment
The spectrum of Cyclopentanesulfonamide is characterized by three distinct zones: the High-Frequency Region (H-bonding/Stretching), the Mid-Frequency Region (Bending), and the Fingerprint Region (Skeletal/Sulfonyl).
Characteristic Bands Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Amine ( | Asymmetric Stretch ( | 3360 - 3390 | Medium | Sharp doublet characteristic of primary sulfonamides. |
| Amine ( | Symmetric Stretch ( | 3250 - 3280 | Medium | Often broadened by H-bonding in solid state. |
| Cyclopentyl ( | Asymmetric Stretch ( | 2950 - 2970 | Strong | Typical alkane stretch; overlaps with Nujol if used. |
| Cyclopentyl ( | Symmetric Stretch ( | 2860 - 2880 | Medium | Lower energy than asymmetric mode. |
| Sulfonyl ( | Asymmetric Stretch ( | 1310 - 1340 | Very Strong | The most dominant peak; highly sensitive to environment. |
| Sulfonyl ( | Symmetric Stretch ( | 1140 - 1160 | Very Strong | Sharp, distinct doublet often seen with asymmetric partner. |
| Sulfonamide ( | Stretching ( | 890 - 910 | Medium | Critical for confirming the S-N linkage integrity. |
| Amine ( | Scissoring ( | 1550 - 1570 | Medium | "Amide II" equivalent; indicates primary amine presence. |
| Cyclopentyl Ring | Ring Breathing/Def. | 1450 - 1460 | Medium |
Self-Validating Logic (Quality Control)
To ensure the spectrum represents the pure compound and not a precursor or degradation product, apply this logic:
-
The Chloride Check: If synthesized from Cyclopentanesulfonyl chloride, look for the absence of the
stretch at 360-380 cm⁻¹ (far IR) or the specific fingerprint pattern of the chloride. The appearance of the doublet at >3200 cm⁻¹ confirms the substitution.[2] -
The Water Check: A broad, shapeless mound centered at 3400 cm⁻¹ indicates wet KBr. The true
signal should be a distinct doublet (two peaks), not a single broad lump. -
The Sulfonic Acid Check: Hydrolysis leads to Cyclopentanesulfonic acid. This would replace the sharp
doublet with a very broad absorption spanning 2400-3000 cm⁻¹.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the experiment, highlighting the critical decision points (Validation Gates) that ensure data integrity.
Figure 1: Analytical workflow for Cyclopentanesulfonamide characterization, featuring integrated validation gates to rule out precursors (sulfonyl chloride) and hydrolysis products (sulfonic acid).
Advanced Interpretation: Polymorphism and Crystallinity
In drug development, the solid-state form is critical. IR spectroscopy can detect polymorphic changes in Cyclopentanesulfonamide.
-
Crystal Packing: The position of the
stretching bands is sensitive to the crystal lattice energy. A shift of 2-5 cm⁻¹ in the symmetric stretch (approx. 1150 cm⁻¹) often indicates a different polymorph or a transition from crystalline to amorphous state (e.g., after aggressive milling). -
Melting Point Correlation: If the IR spectrum shows broadened peaks and a loss of fine structure in the fingerprint region (1000-600 cm⁻¹), the sample may have melted during grinding (local heating) or absorbed significant moisture, disrupting the lattice.
References
-
National Institute of Standards and Technology (NIST). Cyclopentane Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Sulfonamide
and assignments). [Link] -
National Institutes of Health (NIH) - PubChem. Sulfonamide Functional Group Characterization. [Link]
-
Royal Society of Chemistry.Vibrational assignment of sulfonamide group. (General theoretical assignment for
). [Link]
Sources
Technical Guide: Solubility Profiling of Cyclopentanesulfonamide
Executive Summary
Cyclopentanesulfonamide (CAS 73945-39-8) serves as a critical pharmacophore in the synthesis of next-generation bio-active compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. Its amphiphilic nature—comprising a lipophilic cyclopentyl ring and a polar sulfonamide moiety—presents unique solubility challenges during process chemistry and formulation. This guide provides a comprehensive technical framework for characterizing its solubility profile, leveraging thermodynamic modeling and rigorous experimental protocols to ensure reproducibility in drug development workflows.
Part 1: Physicochemical Profile & Theoretical Landscape
Understanding the solubility of Cyclopentanesulfonamide requires dissecting its molecular architecture. Unlike aromatic sulfonamides (e.g., benzenesulfonamide), the saturated cyclopentyl ring imparts distinct steric and electronic properties, influencing crystal lattice energy and solvent interaction.
Molecular Descriptors
| Property | Value | Relevance to Solubility |
| CAS Number | 73945-39-8 | Unique Identifier |
| Molecular Weight | 149.21 g/mol | Diffusion coefficient estimation |
| LogP (Predicted) | ~0.2 - 0.6 | Indicates moderate hydrophilicity; soluble in polar organics |
| H-Bond Donors | 1 (–NH₂) | Critical for protic solvent interaction |
| H-Bond Acceptors | 3 (–SO₂–, –N) | Key for interaction with water/alcohols |
| Physical State | Solid (Crystalline) | Lattice energy barrier to dissolution |
Thermodynamic Solubility Theory
The solubility of Cyclopentanesulfonamide is governed by the balance between the crystal lattice energy (solute-solute interactions) and the solvation enthalpy (solute-solvent interactions).
-
Polar Protic Solvents (Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding between the solvent hydroxyls and the sulfonamide oxygens/nitrogens.
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): Likely to exhibit maximum solubility. The sulfonyl group acts as a dipole, interacting strongly with the high dielectric constants of these solvents, disrupting the crystal lattice effectively.
-
Non-Polar Solvents (Hexane, Cyclohexane): Minimal solubility. The cohesive energy density of the solute (driven by polar sulfonamide interactions) far exceeds the London dispersion forces offered by non-polar solvents.
Part 2: Experimental Framework (Self-Validating Protocol)
To generate authoritative solubility data, a standardized Shake-Flask Method coupled with HPLC Quantification is required. This protocol is designed to eliminate common artifacts such as supersaturation or temperature fluctuation.
Workflow Visualization
Figure 1: Standardized workflow for equilibrium solubility determination.
Step-by-Step Protocol
Phase A: Preparation
-
Excess Addition: Weigh approximately 100 mg of Cyclopentanesulfonamide into a 20 mL scintillation vial. Add 10 mL of the target solvent (e.g., Methanol, Acetonitrile). Ensure visible solid particles remain (saturated solution).
-
Sealing: Cap tightly and seal with Parafilm to prevent solvent evaporation, which would artificially inflate concentration data.
Phase B: Equilibration
-
Agitation: Place vials in an orbital shaker water bath capable of maintaining temperature within ±0.1 K.
-
Time Course: Agitate at 150 rpm for 48 hours.
-
Sedimentation: Stop agitation and allow the solution to stand vertically for 4 hours at the set temperature. This ensures sedimentation of fine particles that might pass through filters.
Phase C: Sampling & Analysis
-
Filtration: Using a pre-warmed glass syringe and a 0.45 µm PTFE filter (compatible with organics), withdraw 1 mL of the supernatant. Crucial: Pre-warming prevents precipitation inside the syringe needle.
-
Dilution: Immediately dilute the aliquot into the mobile phase to bring the concentration within the linear dynamic range of the detector.
-
Quantification: Inject into HPLC (C18 column, Water/Acetonitrile gradient). Detect at λ_max (typically ~205-210 nm for sulfonamides lacking aromatic conjugation, though the SO2 group provides some absorbance).
Part 3: Data Analysis & Mathematical Modeling
Raw data points are insufficient for robust process design. You must correlate experimental values using thermodynamic models to predict solubility at unmeasured temperatures.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
-
x : Mole fraction solubility.[1]
-
A, B, C : Empirical constants derived from regression analysis.
Application:
-
Plot
vs. . -
Perform a non-linear regression to solve for A, B, and C.
-
Validation: Calculate the Relative Average Deviation (RAD). A robust model should yield RAD < 2%.
Solute-Solvent Interaction Mechanism
Figure 2: Mechanistic interactions driving solubility behavior.
Part 4: Implications for Drug Development[4]
Crystallization & Purification
For purification processes, a cooling crystallization strategy is recommended using a binary solvent system.
-
Solvent: Ethanol or Acetone (High solubility at high T).
-
Anti-solvent: Water or Cyclohexane (Low solubility).
-
Process: Dissolve Cyclopentanesulfonamide in hot ethanol, then slowly add water while cooling. The sharp difference in solubility indices will drive high-purity crystal formation.
Formulation
-
Oral Delivery: The moderate LogP suggests reasonable membrane permeability, but dissolution rate may be rate-limiting. Co-solvency with PEG-400 or Propylene Glycol is recommended for liquid formulations.
-
Stock Solutions: For biological assays, DMSO is the preferred vehicle, capable of achieving high molar concentrations (>100 mM) without precipitation.
References
-
Thermodynamic Modeling of Sulfonamides: Martinez, F., et al.[1] "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures." Journal of Chemical & Engineering Data, 2019.
-
Standardized Solubility Protocols: Fant, K.[4] "Standard Operating Procedure for solubility testing." European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM), 2021.
-
Cyclodextrin Complexation (Solubility Enhancement): Saokham, P., et al.[5] "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules, 2018.
-
General Solubility of Sulfonamides: Regosz, A., et al.[6] "Solubility of sulfonamides in water and organic solvents."[2][6][7] International Journal of Pharmaceutics, 1992. (Foundational text for sulfonamide solubility behavior).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopentaneacetic acid (CAS 1123-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Profiling of Cyclopentanesulfonamide Scaffolds: From Quantum Mechanics to Ligand Binding
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Theoretical characterization (DFT), Molecular Docking, and ADMET profiling.
Executive Summary & Strategic Context
Cyclopentanesulfonamide represents a critical scaffold in medicinal chemistry, serving as a bioisostere for benzene-sulfonamides or as a lipophilic "tail" in the design of Carbonic Anhydrase (CA) inhibitors. Unlike aromatic sulfonamides, the cyclopentane ring introduces specific steric constraints and increased lipophilicity (
This guide provides a rigorous, self-validating computational framework for studying this scaffold. We integrate Density Functional Theory (DFT) for electronic profiling with Molecular Docking for target validation, ensuring a transition from in silico prediction to in vitro relevance.
Quantum Chemical Profiling (DFT)
The first pillar of investigation is the establishment of the molecule's electronic ground state. We utilize Density Functional Theory (DFT) to determine stability, reactivity, and charge distribution.[1]
Computational Methodology
Protocol:
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311++G(d,p).
-
Causality: B3LYP provides the optimal cost-accuracy balance for organic sulfonamides. The diffuse functions (++) are critical for capturing the lone pair electrons on the sulfonamide oxygen and nitrogen atoms, which are active in hydrogen bonding.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarized Continuum Model) with water as the solvent to mimic physiological conditions.
Global Reactivity Descriptors
To predict chemical behavior, we extract the energies of the Highest Occupied Molecular Orbital (
Calculated Parameters (Theoretical Framework):
-
Chemical Hardness (
):-
Interpretation: A higher
indicates a stable, non-reactive molecule (hard), desirable for drug stability during transport.
-
-
Electrophilicity Index (
):-
Interpretation: Measures the propensity to accept electrons. Crucial for understanding the sulfonamide nitrogen's interaction with the Zinc (
) cofactor in metalloenzymes.
-
Molecular Electrostatic Potential (MEP)
The MEP map is generated to visualize charge distribution.
-
Red Regions (Negative): Sulfonyl oxygens (
). These act as Hydrogen Bond Acceptors (HBA). -
Blue Regions (Positive): The amide protons (
). These are Hydrogen Bond Donors (HBD) and the site of deprotonation for metal coordination.
DFT Workflow Visualization
Figure 1: Standardized DFT workflow ensuring the molecule is at a true potential energy minimum (NIMAG=0) before property extraction.
Molecular Docking Strategy
The primary biological target for sulfonamides is the Carbonic Anhydrase (CA) family.[2] The sulfonamide moiety acts as a Zinc Binding Group (ZBG).[2][3]
Target Selection & Preparation
-
Primary Target: Human Carbonic Anhydrase II (hCA II).
-
PDB Source: (High-resolution crystal structure).
-
Protein Prep: Remove water molecules (except the deep water often coordinated to Zn), add polar hydrogens, and compute Gasteiger charges.
Ligand Preparation
The cyclopentanesulfonamide ligand must be prepared in its anionic form (
-
Scientific Rationale: In the active site of CA, the sulfonamide acts as a transition state analogue, displacing the zinc-bound water/hydroxide.[2] This interaction is strongest when the sulfonamide nitrogen is deprotonated.
Docking Protocol (AutoDock Vina)
-
Grid Box: Centered on the
ion. Dimensions: Å. -
Exhaustiveness: Set to 32 or 64 to ensure conformational sampling of the flexible cyclopentane ring.
-
Interaction Criteria:
-
Distance: N(sulfonamide) - Zn distance must be
Å. -
H-Bonds: Sulfonyl oxygens should H-bond with Thr199 and Glu106.
-
Binding Mechanism Visualization
Figure 2: The canonical binding mode of sulfonamides in the Carbonic Anhydrase active site. The N-Zn coordination is the critical anchor.
ADMET Profiling (In Silico)
Drug-likeness is assessed using SwissADME.[4][5] The cyclopentane ring significantly alters the physicochemical profile compared to benzene analogues.
Key Parameters[1][3][4][5]
-
Lipophilicity (LogP): Cyclopentane is highly lipophilic. We monitor Consensus LogP.
-
Target Range:
for optimal oral bioavailability.
-
-
Water Solubility (LogS): Predicted via the ESOL model.[6]
-
Blood-Brain Barrier (BBB): Due to the lipophilic nature of the cyclopentyl group, these derivatives often show high BBB permeation, making them candidates for CNS-targeting drugs (e.g., antiepileptics).
Data Summary Table
Representative theoretical values for Cyclopentanesulfonamide derivatives.
| Parameter | Method | Optimal Range | Cyclopentyl Effect |
| Log P | XLOGP3 | 0 - 5 | Increases lipophilicity vs. Phenyl |
| TPSA | Topological | < 140 Ų | ~46 Ų (Sulfonamide core) |
| GI Absorption | BOILED-Egg | High | High (due to lipophilicity) |
| BBB Permeant | SwissADME | Yes/No | Likely Yes (Structure dependent) |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4] Scientific Reports, 7, 42717. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Koçyiğit, Ü. M., et al. (2016). Synthesis, characterization, and biological evaluation of some new sulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1098-1103. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Optimized Thin-Layer Chromatography (TLC) Protocols for Cyclopentanesulfonamide
Introduction & Physicochemical Context
Cyclopentanesulfonamide (CAS: 1123-09-7) represents a distinct class of sulfonamides often utilized as a pharmacophore in medicinal chemistry (e.g., in the synthesis of antiviral agents or JAK inhibitors). Unlike the more common aryl sulfonamides (like sulfamethoxazole), cyclopentanesulfonamide is aliphatic .
The "Silent" Chromophore Challenge
The absence of a benzene ring attached directly to the sulfonyl group fundamentally alters the detection strategy.
-
Aromatic Sulfonamides: Strongly absorb UV light at 254 nm due to
transitions. -
Cyclopentanesulfonamide: Lacks a strong UV chromophore. While the sulfonyl group (
) has weak absorption, it is often insufficient for reliable detection at low concentrations on F silica plates.
Expert Insight: Relying solely on UV visualization for this molecule is a common source of false negatives. This protocol prioritizes chemical staining (derivatization) for robust detection.
Method Development Strategy
Successful separation relies on exploiting the polarity difference between the sulfonamide moiety (polar, H-bond donor) and the cyclopentyl tail (lipophilic).
Mobile Phase Selection: The Selectivity Triangle
For aliphatic sulfonamides, a binary solvent system balancing dipole-dipole interactions and proton donor/acceptor capabilities is required.
| Solvent System | Composition (v/v) | Application | Expected Rf (Target) |
| System A (Standard) | Hexane : Ethyl Acetate (1:1) | Routine purity checks | 0.3 – 0.5 |
| System B (Polar) | DCM : Methanol (95:5) | Separating highly polar impurities | 0.4 – 0.6 |
| System C (Reaction) | Hexane : EtOAc (3:1) | Monitoring disappearance of sulfonyl chloride | Sulfonamide < 0.2 |
Note on Tailing: The sulfonamide nitrogen protons (
-
Corrective Action: If streaking occurs, add 0.5% Acetic Acid or 0.1% Ammonium Hydroxide to the mobile phase to suppress ionization or sharpen the band.
Visualization & Detection Protocols
Since UV detection is unreliable, use the following destructive visualization methods.
Primary Method: Iodine Vapor ( )
-
Mechanism: Iodine reversibly intercalates into the lipophilic cyclopentyl ring and the sulfonamide nitrogen.
-
Appearance: Yellow/Brown spots on a white background.
-
Sensitivity: High (down to ~5 µg).
-
Procedure: Place the dried plate in a jar containing iodine crystals for 2–5 minutes.
Secondary Method: Phosphomolybdic Acid (PMA)[1]
-
Mechanism: Oxidation of the aliphatic chain and complexation with the nitrogen.
-
Appearance: Dark blue/green spots on a light green background after heating.
-
Procedure: Dip plate in 5% PMA in ethanol. Heat at 110°C for 2–3 minutes (heat gun or hot plate).
Tertiary Method: KMnO (Permanganate)
-
Mechanism: Oxidation.
-
Appearance: Yellow spots on a bright purple background.
-
Note: Less specific but excellent for checking general organic purity.
Experimental Workflows (Visualized)
Workflow 1: Method Development & Optimization
This diagram outlines the decision logic for selecting the correct mobile phase and visualization method.
Caption: Decision tree for optimizing TLC conditions for aliphatic sulfonamides, prioritizing chemical staining.
Workflow 2: Reaction Monitoring (Synthesis)
Monitoring the conversion of Cyclopentanesulfonyl Chloride (Starting Material) to Cyclopentanesulfonamide (Product).
Caption: Expected migration shift during synthesis. The product is significantly more polar than the starting chloride.
Detailed Protocol: Routine Purity Analysis
Materials
-
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing. -
Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v).
-
Stain: Iodine Chamber (Glass jar with ~1g solid
crystals).
Step-by-Step Procedure
-
Sample Preparation:
-
Dissolve ~5 mg of Cyclopentanesulfonamide in 1 mL of Ethyl Acetate or Methanol.
-
Self-Validation Check: Ensure the solution is clear. If cloudy, filter or sonicate.
-
-
Plate Preparation:
-
Mark a baseline 1.0 cm from the bottom using a soft pencil (graphite only).
-
Spot 1–2 µL of the sample using a micro-capillary tube. Keep spot diameter < 3 mm.
-
-
Chamber Saturation (Critical):
-
Place filter paper inside the developing chamber.
-
Add the Mobile Phase (Hex:EtOAc 1:1) and close the lid.
-
Allow to equilibrate for 15 minutes.
-
Why? Saturation prevents uneven solvent migration and "edge effects," ensuring reproducible Rf values [1].
-
-
Development:
-
Place the plate in the chamber. Ensure the solvent level is below the spotting line.
-
Allow solvent to migrate until it reaches ~1 cm from the top.
-
-
Visualization:
-
Remove plate and air dry (or use a warm hair dryer) to remove all solvent.
-
Step A (UV Check): Inspect under 254 nm. You may see a faint shadow, but do not rely on it.
-
Step B (Iodine): Place in the iodine chamber for 3 minutes.
-
Result: The sulfonamide will appear as a distinct yellow/brown spot.
-
-
Data Analysis:
-
Calculate Retention Factor (
): -
Target
for optimal separation is 0.3 – 0.4 .
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Spots Visible | Low UV absorbance; Sample too dilute. | Use Iodine or PMA stain. Increase spotting concentration (spot twice). |
| Streaking / Tailing | Acidic N-H proton interacting with silica. | Add 1% Acetic Acid to the mobile phase. |
| "Smiling" Front | Uneven evaporation; Chamber not saturated. | Use filter paper to saturate chamber; ensure lid is tight. |
| Spot at Baseline | Formation of Sulfonic Acid (hydrolysis). | Use a more polar solvent (DCM:MeOH 9:1) to move the impurity. |
References
- Reich, E., & Schibli, A. (2006). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Comprehensive guide on mobile phase selection and staining).
-
Merck KGaA. (n.d.). TLC Visualization Reagents. Sigma-Aldrich.
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates.
-
PubChem. (n.d.). Cyclopentanesulfonamide Compound Summary. National Library of Medicine.
Using Cyclopentanesulfonamide as a catalyst in organic reactions
Advanced Protocols for C(sp³)–H Functionalization and Hydrogen-Bonding Activation
Executive Summary
This application note details the utility of Cyclopentanesulfonamide (CPS) as a specialized organocatalyst. While aryl sulfonamides are common in medicinal chemistry, alkyl sulfonamides like CPS have emerged as potent Hydrogen Atom Transfer (HAT) catalysts in photoredox manifolds. Their distinct N–H Bond Dissociation Energy (BDE) and lack of aromatic
Key Applications:
-
Photoredox HAT Catalysis: Abstraction of hydrogen from unactivated C–H bonds (e.g., ethers, amines, alkanes).
-
Hydrogen-Bonding Catalysis: Activation of epoxides and carbonyls via dual H-bond donation.
-
Late-Stage Functionalization: Direct modification of drug scaffolds without pre-functionalization.
Scientific Foundation & Mechanism
2.1 Why Cyclopentanesulfonamide?
The choice of CPS over traditional aryl sulfonamides (e.g., tosylamide) is dictated by electronic and steric parameters:
-
Electronic Modulation (pKa & BDE): Alkyl sulfonamides are less acidic (
16–17 in DMSO) compared to aryl sulfonamides ( 10). This higher correlates with a more reactive N-centered radical upon oxidation, capable of abstracting stronger C–H bonds. -
Steric Profile: The cyclopentyl ring offers moderate steric bulk, preventing aggregation often seen with planar aryl groups, while maintaining solubility in polar organic solvents (MeCN, DMSO).
-
Inertness: Unlike aryl sulfonamides, CPS is resistant to electrophilic aromatic substitution side-reactions during oxidative conditions.
2.2 The HAT Catalytic Cycle
The primary utility of CPS lies in its ability to generate a transient, highly reactive Nitrogen-Centered Radical (NCR).
Mechanism Description:
-
Deprotonation: A base deprotonates CPS to form the sulfonamidate anion.
-
Oxidation: An excited-state photocatalyst (e.g., Ir or Ru complex) oxidizes the anion to the neutral N-radical (
). -
HAT: The electrophilic
abstracts a hydrogen atom from the substrate (R-H), regenerating CPS and forming a carbon-centered radical ( ). -
Functionalization: The
enters a cross-coupling cycle (e.g., with a Michael acceptor or Ni-catalyst).
Figure 1: The catalytic cycle of Cyclopentanesulfonamide in photoredox HAT chemistry. The N-centered radical is the key species enabling C-H abstraction.[1]
Application Protocols
Protocol A: Site-Selective C(sp³)–H Alkylation
This protocol uses CPS to alkylate ethers or amides at the
Reagents & Equipment:
-
Catalyst: Cyclopentanesulfonamide (10–20 mol%)
-
Photocatalyst:
(1–2 mol%) -
Base:
(finely ground) or TBA-Phosphate. -
Solvent: Acetonitrile (MeCN) or DMSO (degassed).
-
Light Source: Blue LED (450 nm).
-
Substrate: Cyclic ether (e.g., THF) or Boc-protected amine.
-
Electrophile: Michael acceptor (e.g., dimethyl maleate).
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line):
-
In an 8 mL vial equipped with a stir bar, add CPS (0.10 mmol, 20 mol%) and the Iridium photocatalyst (0.005 mmol, 1 mol%).
-
Add the electrophile (0.50 mmol, 1.0 equiv) and the C–H substrate (1.50 mmol, 3.0 equiv). Note: Excess substrate is often required for statistical HAT efficiency.
-
Add base (
, 0.25 mmol, 0.5 equiv). -
Add anhydrous MeCN (2.0 mL).
-
-
Degassing:
-
Seal the vial with a septum cap.
-
Sparge with
or Argon for 10 minutes (essential to remove which quenches the triplet state of Ir).
-
-
Irradiation:
-
Place the vial 2–3 cm away from the Blue LED unit. Fan cooling is mandatory to maintain temperature
. -
Stir vigorously (1000 rpm) for 16–24 hours.
-
-
Work-up:
-
Dilute with EtOAc (10 mL) and wash with water (
) to remove the sulfonamide catalyst and base. -
Dry organic layer over
, filter, and concentrate. -
Purify via flash column chromatography.
-
Validation Check:
-
TLC Monitoring: The disappearance of the electrophile is the primary indicator, as the C–H substrate is in excess.
Protocol B: Hydrogen-Bonding Catalysis (Epoxide Opening)
CPS acts as a dual H-bond donor to activate epoxides for nucleophilic attack.
Step-by-Step Methodology:
-
Mix: Combine epoxide (1.0 equiv) and Nucleophile (e.g., amine or alcohol, 1.1 equiv) in Toluene.
-
Catalyst Addition: Add CPS (10 mol%).
-
Reaction: Heat to
. The CPS coordinates to the epoxide oxygen, lowering the activation energy for ring opening. -
Purification: CPS can often be precipitated out by adding cold hexanes or removed via basic aqueous wash.
Data & Performance Metrics
Table 1: Comparative Catalyst Properties
| Property | Cyclopentanesulfonamide (CPS) | p-Toluenesulfonamide (TsNH2) | Significance |
| Structure | Alkyl-SO2NH2 | Aryl-SO2NH2 | CPS lacks |
| pKa (DMSO) | ~16.8 | ~10.1 | CPS requires stronger bases but generates more reactive radicals. |
| N–H BDE | ~96 kcal/mol | ~92 kcal/mol | CPS radical is more aggressive (can abstract stronger C-H bonds). |
| Solubility | High (DCM, MeCN, THF) | Moderate | CPS is superior for non-polar solvent mixtures. |
Troubleshooting & Optimization
Common Failure Modes:
-
Low Conversion in HAT:
-
Cause: Oxygen quenching.
-
Solution: Increase sparging time or use freeze-pump-thaw cycles.
-
Cause: Inefficient deprotonation.
-
Solution: Switch base to TBA-Phosphate (soluble base) to increase the concentration of the sulfonamidate anion.
-
-
Catalyst Degradation:
-
While CPS is stable, the N-radical is highly reactive. If no substrate is present, it may dimerize. Always ensure substrate is present before light irradiation.
-
-
Separation Issues:
-
CPS is polar. If it co-elutes with the product, wash the organic layer with 1M NaOH. The CPS will deprotonate and move to the aqueous layer.
-
Workflow Visualization
Figure 2: Operational workflow for Cyclopentanesulfonamide-catalyzed photoredox reactions.
References
-
Primary Sulfonamide Synthesis & Utility
- Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.
- Source: Organic Letters (2020).
-
URL:[Link]
-
Sulfonamides in HAT Catalysis
-
Sulfonamide-Directed Functionalization
- Title: Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer.
- Source: Nature Communic
-
URL:[Link]
-
Hydrogen Bonding Catalysis
- Title: Hydrogen-bonding catalysis of sulfonium salts (Contextual reference for H-bonding mechanisms).
- Source: RSC Advances.
-
URL:[Link]
Sources
Application Note: Biological Activity & Profiling of Cyclopentanesulfonamide Derivatives
Executive Summary & Structural Rationale
The cyclopentanesulfonamide scaffold represents a critical structural motif in modern medicinal chemistry, serving as a bridge between rigid aromatic sulfonamides and flexible aliphatic chains. Unlike the planar benzene ring found in classic sulfonamides (e.g., sulfamethoxazole), the cyclopentane ring introduces saturation (Fsp3 character) and specific conformational constraints.
Why this Scaffold Matters
-
Metabolic Stability: The cyclopentyl group often acts as a "metabolic shield," reducing the rapid oxidative clearance typically seen with planar aromatic rings in liver microsomes.
-
Vectorial Control: The puckered conformation of the cyclopentane ring allows for precise vector positioning of the sulfonamide moiety, crucial for targeting the voltage-sensing domains (VSD) of ion channels like NaV1.7 or the deep active site of Carbonic Anhydrases (CA) .
-
Lipophilicity Modulation: It enhances membrane permeability (LogD) without the solubility penalties often associated with larger aliphatic chains, making it ideal for CNS and topical (glaucoma) applications.
This guide details the biological profiling of these derivatives against two high-value targets: NaV1.7 (Pain) and Carbonic Anhydrase II (Glaucoma/Edema) .
Target 1: NaV1.7 Voltage-Gated Sodium Channel (Pain)[2][3][4][5]
The NaV1.7 channel is a validated target for nociception.[1] Sulfonamide derivatives, particularly acyl sulfonamides, have shown high selectivity for NaV1.7 over the cardiac isoform NaV1.5 by binding to the Voltage Sensing Domain IV (VSD4) rather than the pore.
Experimental Logic: The State-Dependent Block
Screening for NaV1.7 inhibitors requires an assay that differentiates between pore blockers (which indiscriminately block all NaV subtypes) and state-dependent inhibitors (which stabilize the inactivated state).
-
Why use Veratridine? Veratridine prevents the channel from closing (inactivating) quickly. By keeping the channel open, it allows sodium influx, depolarizing the cell. An inhibitor that binds to the inactivated state (like many sulfonamides) will prevent this veratridine-induced depolarization.
Protocol: High-Throughput Membrane Potential Assay (FDSS/FLIPR)
Objective: Quantify IC50 of cyclopentanesulfonamide derivatives against hNaV1.7 expressed in HEK293 cells.
Materials:
-
Cells: HEK293 stably expressing hNaV1.7 (and Kir2.1 to maintain resting potential).
-
Dye: FMP (FLIPR Membrane Potential) Blue or Red Dye.
-
Agonist: Veratridine (activator).
-
Instrument: Hamamatsu FDSS or Molecular Devices FLIPR.
Step-by-Step Workflow:
-
Cell Plating (Day -1):
-
Seed HEK293-hNaV1.7 cells at 15,000 cells/well in 384-well poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 0):
-
Remove culture media.
-
Add 20 µL of Membrane Potential Dye (dissolved in HBSS + 20 mM HEPES, pH 7.4).
-
Critical Step: Do not wash cells after dye addition (homogeneous assay).
-
Incubate for 45–60 minutes at Room Temperature (RT) in the dark.
-
-
Compound Addition (Pre-incubation):
-
Prepare 5x concentrated compound plates (Cyclopentanesulfonamide derivatives).
-
Add 10 µL of compound to the cell plate.
-
Incubate for 15–30 minutes. Rationale: This allows the compound to access the VSD4 binding pocket.
-
-
Stimulation & Readout:
-
Transfer plate to the FDSS/FLIPR reader.
-
Establish baseline fluorescence (10 seconds).
-
Inject Veratridine (Final concentration: EC80, typically 30–50 µM).
-
Record fluorescence kinetics for 180 seconds.
-
-
Data Analysis:
-
Calculate AUC (Area Under Curve) or Max-Min fluorescence.
-
Normalize to DMSO control (0% inhibition) and Tetrodotoxin (TTX) control (100% inhibition).
-
Visualization: NaV1.7 Screening Workflow
Figure 1: High-Throughput Screening workflow for NaV1.7 inhibition using membrane potential dyes.
Target 2: Carbonic Anhydrase (CA) Inhibition[6][7]
Sulfonamides are the primary class of CA inhibitors (CAIs). The sulfonamide nitrogen coordinates directly with the Zinc ion (Zn2+) in the enzyme's active site. Cyclopentane derivatives are explored here to improve topical delivery (e.g., for glaucoma) by balancing hydrophobicity.
Experimental Logic: Esterase Activity
While CA primarily hydrates CO2, it also possesses esterase activity.[2] We utilize the hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol , which turns yellow (absorbance at 400–405 nm). This provides a robust, colorimetric endpoint.
Protocol: Colorimetric Esterase Assay
Objective: Determine Ki of derivatives against purified hCA-II.
Reagents:
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in Acetone. Note: Dilute to 3 mM in water immediately before use.
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA-II).
Step-by-Step Workflow:
-
Preparation:
-
Prepare serial dilutions of the Cyclopentanesulfonamide derivative in DMSO (keep final DMSO < 5%).
-
Aliquot 10 µL of compound into a 96-well clear microplate.
-
-
Enzyme Addition:
-
Add 80 µL of hCA-II solution (concentration optimized to give linear rate, approx 50-100 nM).
-
Critical Step: Incubate Compound + Enzyme for 15 minutes at RT. This allows the sulfonamide to displace the water molecule bound to the Zn2+ ion.
-
-
Substrate Initiation:
-
Add 110 µL of freshly diluted 3 mM 4-NPA solution to all wells.
-
Rapidly mix (shake plate for 3 seconds).
-
-
Kinetic Readout:
-
Immediately measure Absorbance at 400 nm every 15 seconds for 10 minutes.
-
The reaction generates 4-Nitrophenol (Yellow).
-
-
Calculations:
-
Determine the initial velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Compound].
-
Acetazolamide should be used as the positive control (
nM).
-
Data Summary & SAR Analysis
When analyzing cyclopentanesulfonamide derivatives, organize your data to highlight the impact of the cyclopentane ring geometry.
Table 1: Representative SAR Data Structure
| Compound ID | R-Group (Cyclopentane) | NaV1.7 IC50 (µM) | CA-II Ki (nM) | LogD (pH 7.4) | Notes |
| Control | Phenyl (Benzene) | > 10 | 12.0 | 0.8 | Rapid metabolic clearance |
| CPS-01 | Unsubstituted Cyclopentyl | 2.4 | 45.0 | 1.9 | Improved stability |
| CPS-02 | 3,3-Difluoro-cyclopentyl | 0.8 | 18.5 | 2.2 | Lead Candidate: High potency |
| CPS-03 | Cyclopentyl-methyl ether | 0.05 | >1000 | 2.8 | NaV1.7 Selective (Acyl sulfonamide) |
Interpretation:
-
Fluorination: Adding fluorine to the cyclopentane ring (CPS-02) often lowers the pKa of the sulfonamide, strengthening the Zn2+ interaction in CA-II, while also improving lipophilicity for NaV1.7 access.
-
Selectivity: Bulky ethers attached to the cyclopentane (CPS-03) often clash with the narrow CA active site but fit the hydrophobic pocket of NaV1.7 VSD4, driving selectivity.
Visualization: SAR Decision Logic
Figure 2: Strategic optimization pathways based on primary screening data.
References
-
Discovery of Selective NaV1.
- Title: Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors.
- Source: Proc N
-
URL:[Link]
-
Acyl Sulfonamide Chemistry
- Title: Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity.
- Source: Journal of Medicinal Chemistry (2018).
-
URL:[Link]
-
Carbonic Anhydrase Assay Protocols
-
Sulfonamide Binding Mechanism
Sources
- 1. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. singlecare.com [singlecare.com]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
Cyclopentanesulfonamide as a potential enzyme inhibitor
Executive Summary
Cyclopentanesulfonamide (CPS) represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for phenylsulfonamides in the design of enzyme inhibitors. While aromatic sulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition, they often suffer from promiscuity across the 15+ human isoforms. The CPS scaffold introduces a non-planar, aliphatic hydrophobic core that exploits specific "hydrophobic pockets" in enzymes like Carbonic Anhydrase IX/XII (cancer targets) and IspE kinase (antimicrobial target).
This guide details the synthesis, mechanistic evaluation, and kinetic validation of CPS derivatives, providing a roadmap for researchers transitioning from flat aromatic inhibitors to spatially defined aliphatic scaffolds.
Mechanistic Basis: The "Tail Approach"
The efficacy of CPS derivatives relies on the "Tail Approach" in rational drug design.
-
Zinc Coordination (The Anchor): The sulfonamide moiety (
) acts as a zinc-binding group (ZBG), coordinating directly to the Zn ion in the enzyme active site. -
The Cyclopentyl Scaffold (The Tail): Unlike a rigid benzene ring, the cyclopentane ring adopts an "envelope" conformation. This flexibility allows it to fit into hydrophobic sub-pockets (S1/S2) that are sterically restricted for planar aromatic rings, thereby enhancing isoform selectivity.
Diagram 1: Mechanism of Action & Selectivity Logic
Caption: Schematic of the "Tail Approach." The sulfonamide anchors the molecule to the catalytic Zinc, while the cyclopentyl tail probes the hydrophobic pocket to differentiate between enzyme isoforms.
Chemical Synthesis Protocol
Objective: Synthesize N-substituted cyclopentanesulfonamides from cyclopentanesulfonyl chloride. Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.
Materials
-
Reagent A: Cyclopentanesulfonyl chloride (CAS 26394-17-2)
-
Reagent B: Primary or Secondary Amine (Target specific)
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 equivalent of the amine (Reagent B) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of Triethylamine (TEA). Cool the mixture to 0°C using an ice bath.
-
Addition: Dropwise add 1.1 equivalents of Cyclopentanesulfonyl chloride (Reagent A) dissolved in minimal DCM. Critical: Exothermic reaction; maintain T < 5°C to prevent sulfonylation of the amine at incorrect positions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup:
-
Quench with 1M HCl (to remove unreacted amine/TEA).
-
Extract organic layer with DCM (3x).
-
Wash with Brine, dry over Na
SO .
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.
Validation Criteria:
-
H-NMR: Look for the multiplet signals of the cyclopentyl ring (
1.5–2.1 ppm) and the disappearance of the amine N-H signal (if primary). -
HRMS: Confirm molecular ion
.
Enzyme Inhibition Assay Protocol (Carbonic Anhydrase)
Objective: Determine the IC
Workflow Diagram
Caption: Standard workflow for the Carbonic Anhydrase Esterase Inhibition Assay.
Detailed Protocol
-
Buffer Preparation: 50 mM Tris-SO
, pH 7.6. -
Substrate: Dissolve 4-NPA in acetone to 3 mM stock.
-
Inhibitor Dilution: Prepare serial dilutions of the CPS derivative in DMSO (0.1 nM to 10
M). Note: Keep final DMSO concentration < 1% to avoid denaturing the enzyme. -
Plate Setup (96-well):
-
Add 80
L Buffer. -
Add 10
L Enzyme Solution (CA-II or CA-IX, final conc 100 nM). -
Add 10
L Inhibitor (or DMSO control).
-
-
Pre-Incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 100
L Substrate solution. -
Measurement: Immediately monitor Absorbance at 400 nm every 15 seconds for 10 minutes using a microplate reader.
-
Calculation:
-
Determine initial velocity (
) from the linear portion of the curve. -
Calculate % Inhibition:
. -
Fit data to the Cheng-Prusoff equation to derive IC
.
-
Data Analysis & Interpretation
When evaluating CPS derivatives, compare the Inhibition Constant (
Table 1: Hypothetical Activity Profile (Structure-Activity Relationship)
| Compound ID | R-Group (Tail) | CA-II | CA-IX | Selectivity Ratio (II/IX) | Interpretation |
| AAZ (Control) | Acetyl (Linear) | 12.0 | 25.0 | 0.48 | Non-selective |
| CPS-01 | Cyclopentyl (Bare) | 45.0 | 8.0 | 5.6 | Improved fit in CA-IX |
| CPS-02 | 3-Methyl-Cyclopentyl | 120.0 | 2.1 | 57.1 | High Selectivity |
| BenS-01 | Phenyl (Flat) | 5.0 | 6.5 | 0.76 | Potent but promiscuous |
-
Insight: The 3-Methyl-Cyclopentyl derivative (CPS-02) shows lower affinity for the ubiquitous CA-II (steric clash in the smaller active site) but high affinity for CA-IX, demonstrating the power of the aliphatic tail.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link
-
Mishra, C. B., et al. (2020).[1][2] Sulfonamide: A versatile scaffold for the development of carbonic anhydrase inhibitors.[3] Journal of Molecular Structure, 1202, 127333. Link
-
Vulpetti, A., & Dalvit, C. (2012). Fluorine Local Environment: From Screening to Drug Design. Drug Discovery Today, 17(15-16), 890-897. Link
-
Hirsch, A. K., et al. (2007). Crystal structure of 1-deoxy-D-xylulose 5-phosphate synthase, a crucial enzyme for isoprenoids biosynthesis. Journal of Biological Chemistry, 282(4), 2676-2682. Link
Sources
Application Notes and Protocols: A Strategic Guide to Screening Novel Cyclopentanesulfonamide Analogs in Biological Assays
Authored by: A Senior Application Scientist
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs with diverse therapeutic actions.[1][2] These include antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[1][3] The biological activity of sulfonamides often stems from their ability to act as potent enzyme inhibitors, targeting enzymes such as carbonic anhydrases, cyclooxygenases (COX), and various protein kinases.[2][4][5] This application note presents a comprehensive, tiered strategy for the biological screening of novel cyclopentanesulfonamide-based compounds. As the specific biological profile of this scaffold is likely uncharacterized, we provide a systematic workflow designed to efficiently identify potential bioactivities, validate initial findings, and elucidate the underlying mechanism of action. This guide is intended for researchers in drug discovery and chemical biology, offering robust, field-proven protocols and the scientific rationale behind each experimental step.
Introduction: The Rationale for a Tiered Screening Approach
When faced with a novel chemical entity, such as a Cyclopentanesulfonamide derivative, a structured and logical screening cascade is paramount. A high-throughput, broad-based primary screen is essential to cast a wide net and identify potential areas of biological activity.[6] This is followed by more focused secondary assays to confirm these "hits" and eliminate artifacts. Finally, in-depth mechanism of action (MoA) and target deconvolution studies are employed to understand how the compound exerts its effects at a molecular level. This tiered approach maximizes efficiency, conserves resources, and builds a robust data package for the compound.
Below is a conceptual workflow illustrating this strategic approach.
Caption: A strategic workflow for screening novel compounds.
Phase 1: Primary High-Throughput Screening (HTS)
The initial goal is to efficiently screen the Cyclopentanesulfonamide compound(s) against diverse biological systems to identify potential "hits".[6] We recommend two parallel primary screens: a cell-based assay to assess general cytotoxicity or impact on cell proliferation, and a biochemical screen against a panel of enzymes commonly targeted by sulfonamides.
Protocol 1: High-Throughput Cell Viability/Cytotoxicity Screening
This assay provides a broad measure of a compound's effect on cell health and is a critical first step to identify potential anticancer agents or to flag general toxicity early.[7][8] Luminescence-based ATP detection assays, such as Promega's CellTiter-Glo®, are highly sensitive and well-suited for HTS.
Principle: This is a homogeneous assay that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Step-by-Step Protocol:
-
Cell Plating: Seed a panel of human cell lines (see Table 1) into 384-well, white, clear-bottom tissue culture plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Perform a serial dilution of the Cyclopentanesulfonamide stock (typically in DMSO). Using an automated liquid handler, add the compound to the cell plates. The final concentration might be a single high dose (e.g., 10-20 µM) for a primary screen. Include vehicle controls (DMSO only) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Return plates to the incubator for 48-72 hours. This incubation period allows the compound to exert its effect.
-
Assay Reagent Addition: Equilibrate the cell plates and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader (e.g., a BMG LABTECH CLARIOstar® or similar).
Data Analysis and Quality Control:
The quality of an HTS assay is paramount and can be quantified using the Z'-factor .[9][10] This metric assesses the separation between the positive and negative controls.
-
Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay is considered excellent for HTS if the Z'-factor > 0.5 .[10]
| Parameter | Description | Recommended Value |
| Cell Lines | A diverse panel including cancer and non-cancerous lines. | MCF-7 (Breast Cancer), A549 (Lung Cancer), HCT116 (Colon Cancer), HEK293 (Normal Kidney) |
| Plate Format | High-density for HTS. | 384-well, white plates (for luminescence) |
| Compound Conc. | Single high dose for primary screen. | 10 µM or 20 µM |
| Vehicle Control | To measure baseline cell viability (100%). | DMSO (at same final concentration as compound) |
| Positive Control | To measure maximal inhibition (0% viability). | Staurosporine (1 µM) |
| Incubation Time | Duration of compound exposure. | 72 hours |
| Assay Reagent | Luminescence-based ATP detection. | CellTiter-Glo® Luminescent Cell Viability Assay |
| QC Metric | Statistical measure of assay quality. | Z'-Factor > 0.5 |
| Table 1. Recommended parameters for a primary cell viability screen. |
Protocol 2: Broad-Based Fluorescence Enzyme Inhibition Assay
Many sulfonamides function by inhibiting enzymes.[11] A fluorescence-based assay is a common, sensitive, and high-throughput method to screen for enzyme inhibitors.[12][13] This protocol is a general template that can be adapted for various enzymes (e.g., proteases, kinases) by using a specific fluorogenic substrate.
Principle: The enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[14]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, and fluorogenic substrate solution.
-
Compound Dispensing: In a 384-well black plate, dispense a small volume (e.g., 100 nL) of the Cyclopentanesulfonamide compound from a stock plate.
-
Enzyme Addition: Add the enzyme solution to all wells and incubate with the compound for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin reading the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Controls:
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO
-
Positive Control (100% Inhibition): Enzyme + Substrate + a known potent inhibitor for that enzyme.
-
Data Analysis: The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_neg_control - Signal_background))
Phase 2: Hit Confirmation and Validation
A "hit" from a primary screen is not a validated result. It is a lead that must be confirmed through rigorous follow-up experiments to rule out false positives and to quantify its potency.
Protocol 3: Dose-Response Analysis and IC₅₀ Determination
This is the first critical step in hit validation. The goal is to determine the concentration at which the compound elicits half of its maximal effect (IC₅₀ for inhibition, EC₅₀ for activation).[15]
Principle: By testing a range of compound concentrations, a sigmoidal dose-response curve can be generated, from which the potency (IC₅₀) can be accurately determined.
Step-by-Step Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the primary assay (e.g., the CellTiter-Glo or enzyme inhibition assay) using this range of concentrations. It is crucial to run each concentration in triplicate.
-
Data Plotting: Plot the percent inhibition (or percent viability) on the Y-axis against the log of the compound concentration on the X-axis.
-
Curve Fitting: Use a non-linear regression model (four-parameter logistic equation) to fit the data and calculate the IC₅₀ value.[15][16] Software such as GraphPad Prism is standard for this analysis.
| Parameter | Description | Recommended Practice |
| Concentration Points | Number of concentrations tested. | 8-10 points to define the curve.[15] |
| Concentration Range | Should span from no effect to maximal effect. | At least 4-5 orders of magnitude (e.g., 1 nM to 100 µM). |
| Replicates | To ensure statistical robustness. | Minimum of n=3 per concentration. |
| Curve Fitting Model | Mathematical model for sigmoidal curves. | Four-parameter variable slope (log(inhibitor) vs. response). |
| Table 2. Best practices for dose-response analysis. |
Protocol 4: Orthogonal Assay for Hit Confirmation
An orthogonal assay confirms a hit using a different technology or method. This is a critical step to ensure the observed activity is not an artifact of the primary assay format (e.g., compound autofluorescence or interference with the luciferase enzyme).
Example Scenario: If a compound is a hit in the CellTiter-Glo (ATP-based) viability assay, a valid orthogonal assay would be to measure a specific marker of cell death, such as apoptosis.
Orthogonal Protocol: Caspase-Glo® 3/7 Apoptosis Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[17] The assay provides a proluminescent substrate that is cleaved by active caspases, generating a light signal proportional to the amount of apoptosis.[17][18]
Step-by-Step Protocol:
-
Cell Treatment: Plate and treat cells with the hit compound (at its IC₅₀ and 10x IC₅₀) for a shorter duration (e.g., 24 hours) as apoptosis often precedes a complete loss of metabolic activity.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mixing and Incubation: Mix on a plate shaker for 5 minutes, then incubate at room temperature for 1-3 hours.[18]
-
Luminescence Reading: Measure the luminescent signal with a plate reader.
-
Interpretation: A significant increase in luminescence compared to the vehicle control confirms that the compound induces apoptosis.
Phase 3: Mechanism of Action (MoA) Elucidation
With a validated hit, the focus shifts to understanding how and where the compound acts.
Caption: A workflow for elucidating a compound's MoA.
Protocol 5: Luciferase Reporter Gene Assay for Pathway Analysis
Reporter gene assays are powerful tools to determine if a compound modulates the activity of a specific transcription factor or signaling pathway.[19][20]
Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that contains response elements for a specific transcription factor (e.g., NF-κB). Activation of the pathway leads to transcription factor binding and luciferase expression, which can be measured.[20][21]
Step-by-Step Protocol:
-
Cell Transfection/Stable Cell Line: Use a cell line stably expressing the reporter construct or transiently transfect cells with the reporter plasmid (e.g., an NF-κB-luciferase reporter).
-
Cell Plating and Treatment: Plate the reporter cells and treat with the hit compound for 6-24 hours.
-
Pathway Stimulation: Add a known activator of the pathway (e.g., TNFα to activate NF-κB) to all wells except the unstimulated control.
-
Cell Lysis: Wash the cells with PBS and add lysis buffer.
-
Luminometry: Transfer the cell lysate to a white assay plate, add the luciferase substrate, and immediately measure the luminescence.
-
Interpretation: A potent compound will inhibit the TNFα-induced increase in luciferase activity in a dose-dependent manner.
Protocol 6: Competitive Receptor Binding Assay
If a compound is hypothesized to act on a specific receptor, a competitive binding assay can determine if it binds directly to that target.[22]
Principle: This assay measures the ability of the unlabeled test compound (Cyclopentanesulfonamide) to compete with a labeled ligand (typically radiolabeled) for binding to a receptor source (e.g., cell membranes or purified protein).[23]
Step-by-Step Protocol:
-
Assay Setup: In a multiwell plate, combine the receptor preparation, a fixed concentration of the labeled ligand (at or below its dissociation constant, Kd), and a range of concentrations of the unlabeled test compound.[22]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand. This is commonly done by rapid vacuum filtration through a glass fiber filter plate that traps the receptor-ligand complex.
-
Quantification: Quantify the amount of bound labeled ligand on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound labeled ligand against the concentration of the unlabeled test compound. The resulting competition curve is used to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The journey from a novel compound to a well-characterized biological probe or drug lead is a systematic process of elimination and focused investigation. The protocols and strategies outlined in this application note provide a robust framework for screening Cyclopentanesulfonamide or any novel sulfonamide-containing compound. By starting with broad, high-throughput screens, confirming hits with orthogonal methods and dose-response analyses, and finally dissecting the mechanism of action with targeted cellular and biochemical assays, researchers can efficiently and confidently uncover the therapeutic potential hidden within novel chemical scaffolds.
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Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. PubMed Central. Available at: [Link]
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An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Available at: [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Sulfonamide (medicine). Wikipedia. Available at: [Link]
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Application Notes & Protocols: Cyclopentanesulfonamide in Materials Science
Senior Application Scientist Note: The direct application of cyclopentanesulfonamide in materials science is a nascent field with limited dedicated literature. This guide, therefore, extrapolates from the well-established principles of sulfonamide and alicyclic chemistry to build a foundational understanding of its potential applications. The protocols provided are representative methodologies, designed to be adapted and optimized for specific research objectives.
A Forward-Looking Guide for Researchers and Developers
Introduction: Bridging Medicinal Chemistry and Material Innovation
Cyclopentanesulfonamide is a chemical scaffold recognized primarily for its role in medicinal chemistry, where it serves as a crucial building block for a variety of therapeutic agents.[1][2] Its structure, featuring a robust five-membered aliphatic ring coupled with a polar sulfonamide group, offers a unique combination of properties that are increasingly attracting attention for materials science applications.
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in exploring the untapped potential of cyclopentanesulfonamide beyond the pharmaceutical realm. We will delve into the core chemical attributes that make this molecule a promising candidate for advanced materials, provide hypothetical application notes grounded in established polymer chemistry, and offer detailed, adaptable protocols for synthesis and characterization.
Core Molecular Attributes of Cyclopentanesulfonamide:
| Feature | Chemical Structure | Implication in Materials Science |
| Cyclopentane Ring | A non-aromatic, five-membered alicyclic ring. | Imparts conformational rigidity, can enhance thermal stability (Tg), and improves solubility in organic solvents compared to linear analogues.[3][4][5] |
| Sulfonamide Group (-SO₂NH-) | A highly polar, hydrogen-bonding functional group. | Offers sites for polymerization, promotes intermolecular adhesion, can chelate metal ions, and provides pH-responsiveness.[6][7] |
Potential Application I: A Novel Monomer for High-Performance Polyamides
Concept: The amine functionality of the sulfonamide group can be leveraged for polymerization reactions, specifically in the creation of novel polyamides or poly(thioester sulfonamide)s.[8] By incorporating the cyclopentanesulfonamide moiety directly into the polymer backbone, we can hypothesize the creation of materials with enhanced thermal and mechanical properties.
Hypothesized Advantages:
-
Increased Glass Transition Temperature (Tg): The rigidity of the cyclopentane ring is expected to restrict chain mobility, leading to a higher Tg compared to analogous aliphatic polyamides.[3]
-
Improved Solubility: The bulky, non-planar cyclopentyl group can disrupt chain packing, potentially increasing solubility in common organic solvents like NMP, DMAc, and THF.[5]
-
Enhanced Adhesion: The polar sulfonamide groups can form strong hydrogen bonds, promoting adhesion to various substrates.
Protocol 2.1: Synthesis of a Novel Polyamide via Solution Polycondensation
This protocol describes a representative synthesis of a polyamide using a di-functionalized cyclopentanesulfonamide derivative (e.g., diamino-cyclopentanesulfonamide, which would require prior synthesis) and a commercially available diacyl chloride.
Materials:
-
Di-functionalized Cyclopentanesulfonamide Monomer
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the diamino-cyclopentanesulfonamide monomer in anhydrous NMP under a nitrogen atmosphere.
-
Initiation: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. Add anhydrous pyridine to the reaction to act as an acid scavenger.
-
Polymerization: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Filter the polymer and wash it extensively with methanol and then with hot water to remove unreacted monomers and salts.
-
Drying: Dry the resulting polymer in a vacuum oven at 80°C until a constant weight is achieved.
Potential Application II: Functional Additive for Surface Modification
Concept: The inherent polarity and reactivity of the sulfonamide group make cyclopentanesulfonamide an excellent candidate for modifying the surface properties of various substrates.[7][9] It can be grafted onto surfaces to alter hydrophilicity, improve biocompatibility, or introduce specific binding sites.
Hypothesized Applications:
-
Improving Adhesion on Metal Oxides: The sulfonamide can act as a ligand, forming coordination bonds with metal oxides on surfaces like silica or alumina.[10]
-
Creating pH-Responsive Surfaces: The sulfonamide proton is weakly acidic, allowing the surface charge to be tuned by changing the environmental pH. This can be useful for creating "smart" materials for controlled drug release or sensor applications.[6][11][12]
Protocol 3.1: Surface Grafting onto a Silanized Glass Substrate
This protocol details a two-step process for covalently attaching a modified cyclopentanesulfonamide (e.g., containing a terminal amine) to a glass surface.
Materials:
-
Glass slides
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Carboxy-functionalized Cyclopentanesulfonamide
-
Phosphate-buffered saline (PBS)
Procedure:
-
Surface Activation: Clean the glass slides by immersing them in Piranha solution for 1 hour. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the activated slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. This creates a surface rich in primary amine groups.
-
Rinsing: Rinse the slides with toluene and then ethanol, and cure in an oven at 110°C for 1 hour.
-
Amide Coupling:
-
In a separate flask, dissolve the carboxy-functionalized cyclopentanesulfonamide in PBS.
-
Activate the carboxylic acid groups by adding EDC and NHS and stirring for 30 minutes at room temperature.
-
Immerse the aminated glass slides in this activated solution and allow them to react overnight.
-
-
Final Washing: Rinse the functionalized slides thoroughly with PBS and deionized water, then dry with nitrogen.
Workflow for Characterization and Validation
A critical component of developing novel materials is a robust characterization workflow. This ensures that the synthesized material possesses the desired chemical structure and physical properties.
Table of Characterization Techniques:
| Technique | Purpose | Expected Outcome for Cyclopentanesulfonamide Materials |
| Nuclear Magnetic Resonance (NMR) | To confirm the covalent structure and purity of the synthesized polymer or surface-grafted molecule.[13][14] | Peaks corresponding to the cyclopentyl and sulfonamide protons/carbons should be identifiable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups.[13][15] | Characteristic stretches for S=O (sulfonamide), N-H, and C-H (cyclopentyl) bonds should be visible. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of synthesized polymers.[13][16] | Provides data on the success of the polymerization reaction and the distribution of chain lengths. |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, such as the glass transition temperature (Tg).[13] | A high Tg would confirm the role of the rigid cyclopentyl group in restricting polymer chain motion. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the material.[17] | Determines the upper-temperature limit for the material's application. |
Conclusion and Future Outlook
Cyclopentanesulfonamide stands at the intersection of established pharmaceutical chemistry and emergent materials science. While its journey in the latter field is just beginning, the fundamental properties of its unique scaffold—rigidity from the cyclopentane ring and polarity from the sulfonamide group—provide a compelling scientific basis for its exploration. The protocols and concepts outlined in this guide are intended to serve as a foundational launchpad for innovation. Future research could explore its use in creating advanced membranes, responsive hydrogels, or as a chiral building block for stereospecific polymers. As synthetic methodologies become more refined, the full potential of cyclopentanesulfonamide in shaping the next generation of advanced materials will undoubtedly be realized.
References
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Synthesis, Properties and Applications of Bio-Based Cyclic Aliphatic Polyesters - the University of Bath's research portal. (2021). Available at: [Link]
-
Synthesis, Properties, and Applications of Bio-Based Cyclic Aliphatic Polyesters. (2021). PubMed. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Available at: [Link]
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis. Available at: [Link]
-
Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. (n.d.). ResearchGate. Available at: [Link]
-
The synthesis, properties and potential applications of cyclic polymers. (2020). Nature Chemistry. Available at: [Link]
-
Synthesis, Properties, and Applications of Bio-Based Cyclic Aliphatic Polyesters. (n.d.). ResearchGate. Available at: [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. (2024). RSC Publishing. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Available at: [Link]
-
Polymer Characterization Techniques Explained. (2025). Available at: [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. Available at: [Link]
-
Chemical Modification of the Surface of a Sulfonated Membrane by Formation of a Sulfonamide Bond. (n.d.). ACS Publications. Available at: [Link]
-
Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. (2024). Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Available at: [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]
-
Polymer characterization. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. (n.d.). MDPI. Available at: [Link]
-
Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. (n.d.). RSC Publishing. Available at: [Link]
-
Polymer Characterization Techniques. (2006). Taylor & Francis Group. Available at: [Link]
-
Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation. (2023). RSC Publishing. Available at: [Link]
-
pH-Induced solubility transition of sulfonamide-based polymers. (n.d.). ResearchGate. Available at: [Link]
-
How to Characterize Supramolecular Polymers: A User Guide. (2025). ACS Publications. Available at: [Link]
-
Synthesis of Poly(thioester sulfonamide)s via the Ring-Opening Copolymerization of Cyclic Thioanhydride with N-Sulfonyl Aziridine Using Mild Phosphazene Base. (2022). PubMed. Available at: [Link]
-
Sulfonamides incorporating heteropolycyclic scaffolds show potent inhibitory action against carbonic anhydrase isoforms I, II, IX and XII. (n.d.). PubMed. Available at: [Link]
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Application Note: Experimental Protocols for Cyclopentanesulfonamide in Medicinal Chemistry
Executive Summary & Strategic Utility
Cyclopentanesulfonamide (CAS 73945-39-8) represents a critical pharmacophore in modern drug discovery. Unlike its aromatic counterparts (benzenesulfonamides), the cyclopentyl group offers a unique "escape from flatland," introducing saturation and three-dimensionality (Fsp3 character) that improves solubility and metabolic stability while retaining the hydrogen-bonding capability of the sulfonamide moiety.
This Application Note provides validated protocols for the synthesis, purification, and downstream application of cyclopentanesulfonamide, specifically focusing on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) for library generation.
Key Physicochemical Profile
| Property | Value | Notes |
| Molecular Weight | 149.21 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKa (Predicted) | ~10.6 | Weakly acidic; requires strong bases (e.g., Cs₂CO₃) for deprotonation in coupling reactions. |
| LogP | ~0.2 | Favorable lipophilicity profile for oral bioavailability. |
| Solubility | DMSO, DMF, MeCN | High solubility in polar aprotic solvents; moderate in alcohols; low in water. |
| Stability | High | Stable to hydrolysis under neutral/basic conditions; sulfonamide bond is thermally robust. |
Protocol A: De Novo Synthesis from Cyclopentanesulfonyl Chloride
While cyclopentanesulfonamide is commercially available, in-house synthesis is often required to introduce isotopic labels or when working with substituted cyclopentyl derivatives. The following protocol utilizes an ammonia source to convert the sulfonyl chloride precursor.
Reagents & Materials[1][2][3][4][5][6]
-
Precursor: Cyclopentanesulfonyl chloride (CAS 26394-17-2).[1][2] Note: Highly moisture sensitive.
-
Nucleophile: Ammonium hydroxide (28-30% NH₃ in H₂O) or Ammonia in Methanol (7N).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
-
Preparation (0 min): Charge a round-bottom flask with Cyclopentanesulfonyl chloride (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.
-
Scientist's Insight: Sulfonyl chlorides hydrolyze rapidly. Ensure all glassware is oven-dried. The low temperature prevents the formation of sulfonate byproducts.
-
-
Amination (15 min): Dropwise add Ammonium hydroxide (5.0 equiv) or 7N NH₃/MeOH. A white precipitate (ammonium chloride) will form immediately.
-
Why Excess Ammonia? The reaction generates HCl. Excess ammonia acts as both the nucleophile and the proton scavenger (sacrificial base).
-
-
Reaction (2 hours): Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove THF/excess ammonia.
-
Resuspend the residue in EtOAc and wash with water (x2) and brine (x1).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]
Visualization: Synthesis Workflow
Figure 1: Step-wise workflow for the conversion of sulfonyl chloride to sulfonamide.
Protocol B: Buchwald-Hartwig Cross-Coupling
The primary challenge with sulfonamides in cross-coupling is the potential for catalyst poisoning and the difficulty of reductive elimination due to the electron-withdrawing nature of the sulfonyl group. This protocol uses XPhos , a bulky biaryl phosphine ligand that facilitates the coupling of sulfonamides with aryl halides.
Reagents & System
-
Substrate: Cyclopentanesulfonamide (1.2 equiv).
-
Coupling Partner: Aryl Bromide or Chloride (1.0 equiv).
-
Catalyst: Pd₂(dba)₃ (2-5 mol%) or XPhos Pd G3/G4.
-
Ligand: XPhos (4-10 mol%) - Critical for sulfonamides.
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Must be anhydrous.
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Scientist's Insight: Oxygen is the enemy of Palladium(0). Rigorous degassing of the solvent (sparging with Argon for 15 mins) is non-negotiable for high yields.
-
-
Reagent Loading: Add Cyclopentanesulfonamide, Aryl Halide, Cs₂CO₃, Pd precursor, and XPhos ligand to the vial.
-
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to aryl halide).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Mechanistic Note: The high temperature is required to overcome the energy barrier for the transmetallation of the sulfonamide nitrogen to the Pd center.
-
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove the insoluble inorganic base and Palladium black.
-
Purification: Flash Chromatography (See Section 4).
Visualization: Catalytic Cycle & Logic
Figure 2: Simplified catalytic cycle highlighting the role of the base and ligand in sulfonamide coupling.
Purification & Quality Control
Sulfonamides are polar.[5][6] Standard silica chromatography often results in "streaking" (tailing) due to interactions with silanol groups.
Flash Chromatography Protocol[12]
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Gradient: 0% to 5% MeOH in DCM over 15 column volumes (CV).
-
Tip: If streaking persists, add 0.1% Triethylamine (TEA) or Acetic Acid to the mobile phase to buffer the silica, depending on the acidity of your specific derivative.
-
Analytical QC (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Conditions: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 210 nm (sulfonamide absorption) and 254 nm (if aryl group present).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Catalyst poisoning by O₂ | Degas solvents for >15 mins; use a glovebox if possible. |
| No Reaction | Base too weak | Ensure Cs₂CO₃ is dry; switch to NaOtBu (stronger base) if substrate tolerates it. |
| Hydrolysis of Chloride | Wet reagents | Use anhydrous THF; store sulfonyl chloride under Argon. |
| Streaking on TLC | Acidic protons | Add 1% Acetic acid or TEA to the TLC developing tank. |
References
-
Buchwald-Hartwig Cross-Coupling General Protocol
-
Sulfonamide Coupling Specifics
-
National Institutes of Health (PMC). "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation." Link
-
-
Physicochemical Properties (Solubility/pKa)
-
Precursor Data (Cyclopentanesulfonyl chloride)
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- 12. CYCLOPENTANESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclic Sulfonamides (Sultams)
Welcome to the technical support center for the synthesis of cyclic sulfonamides, commonly known as sultams. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Sultams are crucial motifs in medicinal chemistry and asymmetric synthesis, but their preparation is often plagued by competing side reactions that can diminish yields and complicate purification.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My overall yield of the desired sultam is very low. What are the most common culprits?
A1: Low yields are a frequent issue and typically stem from a few key problems. The most common cause is the hydrolysis of the sulfonyl chloride intermediate, which is highly sensitive to moisture.[2][3] Another major factor is the competition between the desired intramolecular cyclization and intermolecular side reactions, such as dimerization or polymerization, especially when forming medium to large rings. Finally, the reactivity of your starting materials—specifically a poorly nucleophilic amine—can significantly slow down the desired reaction, allowing side reactions to dominate.[2]
Q2: I observe a significant amount of a highly polar, water-soluble byproduct that I can't extract. What is it likely to be?
A2: This is a classic sign of sulfonyl chloride hydrolysis.[3][4] If your starting material (e.g., an aminoalkyl sulfonyl chloride) or the cyclization precursor is exposed to water from solvents, reagents, or ambient humidity, the highly electrophilic sulfonyl chloride group (-SO₂Cl) will react with water to form the corresponding sulfonic acid (-SO₃H).[5] Sulfonic acids are non-reactive towards amines under these conditions and are very polar, leading to their retention in the aqueous phase during workup.
Q3: How can I favor the formation of my cyclic product over intermolecular polymerization?
A3: The key is to operate under high-dilution conditions. By keeping the concentration of the reactant low, you decrease the probability of two different molecules finding each other (intermolecular reaction) and increase the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization). This is typically achieved by the slow addition of the reactant solution to a larger volume of solvent, often with the aid of a syringe pump.
Q4: My starting material is chiral, but my final sultam product shows significant racemization. What causes this and how can I prevent it?
A4: Racemization often occurs if there is an acidic proton at a stereocenter, particularly α to a carbonyl or sulfonyl group. The base used to facilitate the cyclization can deprotonate this position, leading to a planar enolate or equivalent intermediate, which loses its stereochemical information. To prevent this, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) at the lowest effective temperature. The choice of solvent can also play a role in stabilizing the desired stereochemistry.
Troubleshooting Guide: Common Side Reactions
This section provides a deeper dive into specific side reactions, their mechanisms, and detailed strategies for mitigation.
Issue 1: Hydrolysis of Sulfonyl Chloride Intermediate
-
Problem: Low to no yield of the desired sultam, with the mass balance accounted for by a water-soluble sulfonic acid byproduct.
-
Probable Cause: Sulfonyl chlorides are highly reactive electrophiles that are readily attacked by water, a competing nucleophile to the intramolecular amine. This reaction is often catalyzed by the base used for the cyclization.[2] The resulting sulfonic acid is unreactive and prevents cyclization.
-
Mechanistic Insight:
-
Diagram: Hydrolysis of a Sulfonyl Chloride
Caption: Competing hydrolysis pathway for sulfonyl chloride intermediates.
-
-
Solutions & Protocols:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Reagents: Ensure all reagents, including the amine starting material and the base, are dry. Liquid bases like triethylamine can be distilled from calcium hydride.
-
-
Inert Atmosphere: Perform the entire reaction, including reagent transfers and slow addition, under a positive pressure of an inert gas like Nitrogen or Argon.
-
Choice of Sulfonylating Agent: In some cases, sulfonyl fluorides can be used as they are generally more stable and less prone to hydrolysis than sulfonyl chlorides.[2][6]
-
Issue 2: Intermolecular Dimerization and Polymerization
-
Problem: The desired monomeric sultam is a minor product. The major products are higher molecular weight species, often appearing as an insoluble solid or a complex mixture on TLC/LCMS.
-
Probable Cause: The rate of the intermolecular reaction between two molecules of the linear precursor is faster than the rate of the intramolecular cyclization. This is governed by reaction kinetics and is highly dependent on concentration.
-
Mechanistic Insight:
-
Diagram: Intramolecular vs. Intermolecular Pathways
Caption: Concentration dictates the outcome between cyclization and polymerization.
-
-
Solutions & Protocols:
-
High-Dilution Principle: The cornerstone of macrocyclization and challenging ring closures.
-
Protocol: Prepare two solutions. Solution A: the linear sulfonamide precursor in a suitable anhydrous solvent. Solution B: a larger volume of the same anhydrous solvent containing the base. Using a syringe pump, add Solution A to Solution B dropwise over an extended period (e.g., 4-12 hours). This maintains a pseudo-low concentration of the reactive species at all times.
-
Typical Concentration: Aim for a final concentration in the range of 0.001 M to 0.05 M.
-
-
Temperature Control: Higher temperatures can sometimes favor the entropically less favorable intramolecular cyclization, but this must be balanced against potential degradation. Start at room temperature unless literature suggests otherwise.
-
Issue 3: Competing N-Alkylation vs. O-Alkylation
-
Problem: In syntheses involving an alkylation step on a pre-formed sulfonamide anion, a mixture of N-alkylated and O-alkylated isomers is observed, complicating purification and reducing the yield of the desired product.
-
Probable Cause: The deprotonated sulfonamide is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. The regioselectivity of the alkylation is influenced by the nature of the alkylating agent and the reaction conditions, as described by Hard and Soft Acids and Bases (HSAB) theory.[7][8]
-
Mechanistic Insight:
-
The nitrogen atom is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile.
-
Hard electrophiles (e.g., from dimethyl sulfate, methyl triflate) preferentially react with the hard oxygen center.[7]
-
Soft electrophiles (e.g., from methyl iodide) preferentially react with the soft nitrogen center.[7]
-
-
Solutions & Protocols:
-
Select the Appropriate Alkylating Agent: To favor N-alkylation, choose an alkylating agent with a softer leaving group (I > Br > OTs > Cl). For example, use ethyl iodide instead of diethyl sulfate.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while polar protic solvents can solvate the nitrogen lone pair, potentially increasing O-alkylation.
-
Counter-ion Effects: The choice of base can influence the location of the counter-ion (e.g., Na⁺, K⁺), which in turn can sterically block one site over the other. This is highly system-dependent and may require empirical screening.
Table 1: Guiding N- vs. O-Alkylation of Sulfonamides
-
| Alkylating Agent Type | Leaving Group | HSAB Character | Predominant Product | Example Reagents |
| Soft | I⁻, Br⁻ | Soft Acid | N-Alkylation | Methyl iodide, Ethyl bromide |
| Intermediate | TsO⁻, MsO⁻ | Borderline | Mixture, system-dependent | Methyl tosylate |
| Hard | SO₄²⁻, CF₃SO₃⁻ | Hard Acid | O-Alkylation | Dimethyl sulfate, Methyl triflate |
General Experimental Protocols
Protocol 1: General Procedure for Cyclization under High Dilution
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Place a larger volume of anhydrous solvent (e.g., THF, Acetonitrile) and the base (e.g., Triethylamine, Proton Sponge) in the flask.
-
Reactant Preparation: In a separate oven-dried flask, dissolve the linear amino sulfonyl chloride (or other precursor) in the same anhydrous solvent to prepare a stock solution (e.g., 0.1 M).
-
Slow Addition: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump. Pierce the septum of the reaction flask with the syringe needle.
-
Reaction: Begin stirring the main reaction flask and start the syringe pump to add the precursor solution over 4-12 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-24 hours), monitoring its progress by TLC or LCMS.
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification.
References
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
- Wikipedia. (n.d.). Sulfonamide.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1).
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
- An RCM strategy to stereodiverse delta-sultam scaffolds. (n.d.). PubMed - NIH.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
- ResearchGate. (2024, February 15). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.
- ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?.
- N-alkylation of Sufonamides Using Anion Exchange Resin. (n.d.).
- ResearchGate. (n.d.). Selected examples of biologically active sultams.
- ResearchGate. (n.d.). Medicinally Privileged Sultams: Synthesis and Mechanism of Action.
- Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. (n.d.). PMC.
- Benchchem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- ChemRxiv. (n.d.). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE).
- ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- PubMed. (n.d.). Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions.
- Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. (2012, May 30). PMC - NIH.
- PubMed. (n.d.). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes.
- PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- ResearchGate. (n.d.). Stereoselective preparation of gamma- and delta-sultams by thermal and high-pressure intramolecular Diels-Alder reaction of vinylsulfonamides.
- ChemRxiv. (n.d.). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition.
- PubMed. (n.d.). Medicinally Privileged Sultams: Synthesis and Mechanism of Action.
- Synthetic approaches and applications of sulfonimidates. (2020, August 3). Organic & Biomolecular Chemistry (RSC Publishing).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- PubMed. (n.d.). Synthesis of Poly(thioester sulfonamide)s via the Ring-Opening Copolymerization of Cyclic Thioanhydride with N-Sulfonyl Aziridine Using Mild Phosphazene Base.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9).
- PubMed. (n.d.). Cyclic sulfonimidates by dynamic diastereomer-differentiating cyclisation: large-scale synthesis and mechanistic studies.
- ResearchGate. (n.d.). Medicinally important acyclic and cyclic sulfonamides.
- ResearchGate. (n.d.). Synthesis of New γ-Lactams with gem-Difluorinated Side Chains.
- ResearchGate. (n.d.). Synthesis of chiral seven‐membered cyclic sulfonamides.
- ResearchGate. (n.d.). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ResearchGate. (n.d.). Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
Sources
- 1. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentanesulfonamide Purification: A Technical Support Guide
Welcome to the technical support center for the purification of Cyclopentanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this important sulfonamide moiety. The information herein is structured to address common challenges and frequently asked questions encountered during experimental work.
Section 1: Understanding Cyclopentanesulfonamide and Its Purification Challenges
Cyclopentanesulfonamide is a small, relatively polar molecule. Its purification can be challenging due to its physical properties and the nature of impurities that may be present from its synthesis. The primary goal of any purification strategy is to effectively remove unreacted starting materials, byproducts, and any degradation products while maximizing the recovery of the pure compound.
A common synthetic route to Cyclopentanesulfonamide involves the reaction of cyclopentanesulfonyl chloride with ammonia or an amine.[1] This process can lead to several potential impurities that need to be addressed during purification.
Potential Impurities in Cyclopentanesulfonamide Synthesis
| Impurity | Origin | Potential Impact on Purification |
| Cyclopentanesulfonyl Chloride | Unreacted starting material | Can be reactive and may degrade during purification, leading to further impurities. |
| Cyclopentanesulfonic Acid | Hydrolysis of cyclopentanesulfonyl chloride | Highly polar, may be difficult to remove by standard chromatographic methods. |
| Ammonia/Amine Salts | Excess reagent or byproduct | Typically water-soluble and can often be removed with aqueous washes. |
| Di(cyclopentyl)sulfonamide | Side reaction | Less polar than the desired product, may co-elute in chromatography. |
Section 2: Purification Strategy Decision Workflow
Choosing the right purification technique is critical for achieving high purity and yield. The following workflow provides a general decision-making framework.
Caption: A general decision workflow for selecting a suitable purification method for Cyclopentanesulfonamide.
Section 3: Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of Cyclopentanesulfonamide in a question-and-answer format.
Recrystallization
Question: My Cyclopentanesulfonamide is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem with sulfonamides where the compound separates from the solution as a liquid instead of a solid.[2] This often occurs when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[2]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the saturation. Allow the solution to cool more slowly.[2]
-
Lower the Cooling Temperature: After slow cooling to room temperature, try using an ice bath or even a colder bath to induce crystallization.
-
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol/water or isopropanol/water mixtures can be effective for sulfonamides.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of pure Cyclopentanesulfonamide.[2]
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification step like a quick filtration through a silica plug or even column chromatography might be necessary before attempting recrystallization.[2]
Question: I'm not getting any crystal formation even after my solution has cooled. What's the problem?
Answer: This is likely due to either the solution being too dilute or it being supersaturated without a nucleation point.
Troubleshooting Steps:
-
Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can initiate crystal growth.[2]
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of your product and then allow it to cool again.
-
Use an Anti-Solvent: If your compound is dissolved in a good solvent, you can try slowly adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes turbid. This can often induce crystallization.
Column Chromatography
Question: What is a good starting point for a solvent system for flash column chromatography of Cyclopentanesulfonamide?
Answer: Given the polar nature of the sulfonamide group, a moderately polar solvent system is a good starting point. The cyclopentyl group adds some non-polar character.
Recommended Starting Solvent Systems (on silica gel):
-
Hexanes/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.
-
Dichloromethane/Methanol: A small amount of methanol (e.g., 1-5%) in dichloromethane can be effective for eluting polar compounds.
Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system for separation. The ideal Rf value for the desired compound on a TLC plate for good separation on a column is typically between 0.2 and 0.4.
Question: My compound is streaking on the TLC plate and the column. What can I do?
Answer: Streaking is often caused by the compound being too polar for the solvent system or interacting too strongly with the stationary phase (silica gel is acidic).
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape. For basic compounds, a small amount of triethylamine (e.g., 0.5-1%) can be beneficial. Since sulfonamides are weakly acidic, a small amount of acid may help, but this should be tested on a small scale first.
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., C18).
High-Performance Liquid Chromatography (HPLC)
Question: What are recommended starting conditions for the HPLC purification of Cyclopentanesulfonamide?
Answer: Reversed-phase HPLC is a powerful technique for purifying polar organic molecules like Cyclopentanesulfonamide.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard workhorse column for reversed-phase chromatography. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | The acidic modifier helps to protonate the sulfonamide, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes. | A gradient elution is useful for separating compounds with a range of polarities. |
| Detection | UV at a suitable wavelength (e.g., 220-254 nm) or Evaporative Light Scattering Detector (ELSD) if the compound has a poor chromophore. | Sulfonamides generally have some UV absorbance. |
Question: My HPLC peaks are broad or splitting. What could be the cause?
Answer: Broad or splitting peaks can be caused by a variety of factors.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can lead to poor peak shape. Try injecting a smaller amount.
-
Ensure Sample is Dissolved in Mobile Phase: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
-
Check for Secondary Interactions: The acidic nature of silica-based C18 columns can sometimes lead to interactions with basic compounds. Ensure your mobile phase is adequately buffered or contains an ion-pairing agent if necessary.
-
Column Degradation: The column may be degrading. Try flushing the column or replacing it if it's old.
Section 4: Experimental Protocols
General Protocol for Recrystallization of Cyclopentanesulfonamide
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude Cyclopentanesulfonamide in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude Cyclopentanesulfonamide and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
General Protocol for Flash Column Chromatography of Cyclopentanesulfonamide
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude Cyclopentanesulfonamide in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect fractions of the eluting solvent.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 5: Stability and Handling
Stability: Sulfonamides are generally stable compounds. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the sulfur-nitrogen bond.[3] It is advisable to avoid prolonged exposure to extreme pH during purification. Most sulfonamides show good stability at a neutral pH.[3]
Handling: Cyclopentanesulfonamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 6: References
-
Wikipedia. (2023). Sulfonamide. Retrieved from [Link]
-
Prakash Academy. (2021, June 29). Amines 19 I Formation of Sulfonamides I Amides I Sulfonic acids I Nucleophilic attack [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Google Patents. (1957). Sulfonamide purification process (US2777844A).
-
Sultan, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1232, 129983.
-
Research Journal of Pharmacy and Technology. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(9), 3865-3869.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclopentyl mercaptan, 1679-07-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride. Retrieved from
-
ResearchGate. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
-
PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
PubMed. (1971). TLC identification of sulfonamides. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). How to separate these sulfonamides with TLC. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
hplc.online. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of Cyclopentanesulfonamide
CAS: 73945-39-8 | Formula:
Welcome to the Technical Support Center
Status: Operational | Tier: Level 3 (Senior Application Scientist)
This guide provides an authoritative, troubleshooting-focused protocol for the purification of Cyclopentanesulfonamide . Unlike generic guides, this document addresses the specific thermodynamic challenges posed by this molecule's relatively low melting point (76–78°C) and sulfonamide functionality.
Part 1: Chemical Profile & Solvent Selection
Critical Analysis: Cyclopentanesulfonamide is a primary sulfonamide. Its purification is governed by two competing factors:
-
Polarity: The sulfonamide group (
) is highly polar and capable of hydrogen bonding, making it soluble in alcohols and esters. -
Thermodynamics (The "Oiling Out" Danger): The melting point (76–78°C) is lower than the boiling point of water and many common solvents. If the process temperature exceeds 76°C, the compound will melt into an immiscible oil phase rather than dissolving, leading to "oiling out" upon cooling.
Solubility Data & Solvent Recommendations
| Solvent System | Role | Suitability | Technical Notes |
| Ethyl Acetate / n-Heptane | Primary Rec. System | High | Recommended. Allows processing <70°C. Excellent impurity rejection. |
| Ethanol / Water | Secondary System | Moderate | Risk: Water's high boiling point requires careful temp control. Good for removing inorganic salts. |
| Dichloromethane (DCM) | Solvent | Low | Too volatile; poor crystallization kinetics. Good for extraction, not recrystallization. |
| Toluene | Solvent | Moderate | Good for drying, but high boiling point (110°C) risks thermal degradation or oiling. |
Part 2: Standard Operating Procedure (SOP)
Objective: Isolate high-purity crystalline Cyclopentanesulfonamide while preventing oil formation.
The Protocol: Ethyl Acetate / n-Heptane Displacement
-
Dissolution (The "Safe Zone"):
-
Place crude Cyclopentanesulfonamide in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) at a ratio of ~3 mL per gram of solid.
-
Heat gently to 60–65°C (Do NOT exceed 70°C). Stir until dissolved.
-
Checkpoint: If solids remain, add EtOAc in 0.5 mL increments. If the solution is dark/colored, add Activated Carbon (1% w/w) and stir for 5 mins.
-
-
Hot Filtration:
-
Filter the warm solution (60°C) through a pre-warmed glass funnel (or Celite pad) to remove insoluble particulates or carbon.
-
Why? Cold glassware will cause immediate precipitation (yield loss).
-
-
The Anti-Solvent Addition (Critical Step):
-
Maintain the filtrate at ~60°C.
-
Slowly add warm n-Heptane (or Hexanes) dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.
-
-
Controlled Crystallization:
-
Remove heat.[1] Insulate the flask with a towel/foil to ensure slow cooling.[1]
-
Seeding: When the temperature reaches ~50°C, add a tiny crystal of pure Cyclopentanesulfonamide.
-
Allow to reach room temperature (20°C) undisturbed.
-
Final Chill: Place in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter via vacuum (Buchner funnel).[2]
-
Wash cake with cold n-Heptane/EtOAc (4:1 ratio).
-
Dry under vacuum at 40°C.
-
Part 3: Visualization of Workflows
Figure 1: Recrystallization Logic Flow
This diagram outlines the decision-making process for the solvent system and execution.[2]
Caption: Workflow for the purification of Cyclopentanesulfonamide, emphasizing temperature control to avoid oiling out.
Part 4: Troubleshooting & FAQs
Troubleshooting Guide: "Why is my experiment failing?"
Issue 1: The Product "Oiled Out" (Liquid phase separation instead of crystals)
-
Diagnosis: The temperature of the solution was higher than the melting point (76°C) of the solute when saturation was reached, or the cooling was too rapid.
-
The Fix:
-
Re-heat the mixture until the oil dissolves (add more EtOAc if necessary).
-
Crucial: Allow the solution to cool to ~55°C (below the MP but above saturation).
-
Seed it: Add a seed crystal immediately. This provides a template for the oil to solidify into a lattice rather than an amorphous blob.
-
Stir vigorously.
-
Issue 2: Low Yield
-
Diagnosis: Too much solvent (EtOAc) was used, or the anti-solvent (Heptane) ratio was insufficient.
-
The Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling/crystallization process.
Issue 3: Crystals are Sticky/Hygroscopic
-
Diagnosis: Residual solvent or impurities.[1][2][3] Sulfonamides can trap solvent in the lattice.
-
The Fix: Dry the solid in a vacuum oven at 40°C for 12 hours. If stickiness persists, recrystallize again using Ethanol/Water to remove lipophilic impurities.
Figure 2: Troubleshooting "Oiling Out"
Caption: Decision tree for resolving liquid-liquid phase separation (oiling out).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: Pure water is not recommended. While Cyclopentanesulfonamide has some polarity, its aliphatic ring makes it sparingly soluble in cold water. You would need boiling water to dissolve it, which exceeds the melting point (76°C), guaranteeing an "oiling out" scenario. Use Water only as an anti-solvent in an Ethanol/Water mix.
Q: How do I store the purified compound? A: Store in a tightly closed container at room temperature (15–25°C). Sulfonamides are generally stable, but protect from excessive moisture to prevent caking.
Q: The literature lists a different melting point. Why? A: Confusion often exists between Cyclopentanesulfonamide (CAS 73945-39-8, MP 76-78°C) and N-Methylsuccinimide (CAS 1121-07-9, MP 61-70°C). Ensure you are working with the correct sulfonamide derivative.
References
-
Sigma-Aldrich. Product Specification: Cyclopentanesulfonamide (CAS 73945-39-8).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General principles of sulfonamide purification via recrystallization).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard techniques for preventing oiling out in low-melting solids).
-
PubChem. Compound Summary: Cyclopentanesulfonamide. National Library of Medicine.
Sources
Technical Support Center: Purifying Cyclopentanesulfonamide via Column Chromatography
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of Cyclopentanesulfonamide using column chromatography. Here, we address common challenges and frequently asked questions to empower you to troubleshoot and optimize your separation processes effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of Cyclopentanesulfonamide.
Question: My Cyclopentanesulfonamide is not moving off the baseline on the TLC plate, even with highly polar solvent systems. What's happening?
Answer: This is a common issue when dealing with highly polar compounds like sulfonamides on a silica gel stationary phase. The strong interaction between the polar sulfonamide group and the acidic silanol groups on the silica surface can lead to very strong retention.
-
Causality: The lone pairs on the nitrogen and oxygen atoms of the sulfonamide group form strong hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. This interaction is often stronger than the eluting power of many common organic solvents.
-
Solutions:
-
Incorporate a More Polar Modifier: Add a small percentage (0.5-2%) of a polar, protic solvent like methanol or a basic modifier like triethylamine or ammonia to your mobile phase. Methanol will compete with your compound for binding sites on the silica, while a basic modifier will neutralize the acidic sites on the silica gel, reducing the strong interaction with the sulfonamide.[1]
-
Stationary Phase Modification: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (e.g., C18 silica) could be explored if the compound has sufficient hydrophobicity.[2]
-
Check Compound Solubility: Ensure your compound is fully dissolved in the loading solvent. Poor solubility can cause the compound to precipitate at the top of the column.
-
Question: My Cyclopentanesulfonamide is streaking or "tailing" on the column and TLC plate. How can I achieve sharper bands?
Answer: Peak tailing is a frequent problem in the chromatography of polar and ionizable compounds and can significantly impact the purity of your collected fractions.[3][4]
-
Causality: Tailing is often caused by a combination of factors:
-
Strong Analyte-Stationary Phase Interactions: As mentioned above, strong, non-uniform interactions with the silica gel can lead to a gradual release of the compound, causing the band to spread.[4]
-
Column Overloading: Applying too much sample to the column can saturate the stationary phase, leading to poor separation and tailing.
-
Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and distorted bands.
-
Mobile Phase pH: Since sulfonamides are amphoteric, the pH of the mobile phase can influence their ionization state and, consequently, their interaction with the stationary phase.[5]
-
-
Solutions:
-
Optimize the Mobile Phase:
-
Add a Modifier: As with the issue of no migration, adding a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) can significantly improve peak shape by minimizing strong interactions with the silica.
-
Adjust pH: For HPLC, and adaptable in principle to column chromatography, adjusting the mobile phase pH can suppress the ionization of the sulfonamide, leading to better peak shape.[6]
-
-
Proper Sample Loading:
-
Dry Loading: For compounds with limited solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This ensures a concentrated starting band.
-
Reduce Sample Load: A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 for easy separations and up to 100:1 for more challenging ones.[7]
-
-
Ensure a Well-Packed Column: Pack the column as a slurry to avoid air bubbles and ensure a homogenous stationary phase bed.[8][9] Gently tap the column during packing to help the silica settle evenly.
-
Question: I can't see my Cyclopentanesulfonamide on the TLC plate under UV light. How can I visualize it?
Answer: While many organic compounds are UV-active, not all are. If Cyclopentanesulfonamide does not have a strong UV chromophore, you will need to use a chemical stain for visualization.
-
Solutions:
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain that reacts with most organic compounds. It will appear as yellow spots on a purple background.
-
Fluorescamine Stain: This reagent is particularly useful for detecting primary and secondary amines and can also be used for sulfonamides.[10][11] It results in fluorescent spots when viewed under UV light.
-
p-Anisaldehyde Stain: This is another broad-spectrum stain that often gives a range of colors with different functional groups upon heating.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and execution of column chromatography for Cyclopentanesulfonamide.
Question: What is the best stationary phase for purifying Cyclopentanesulfonamide?
Answer: For normal-phase chromatography, silica gel (SiO2) is the most common and generally effective stationary phase for the purification of polar compounds like sulfonamides.[8][12][13] Its slightly acidic nature can sometimes lead to strong interactions, but this can often be mitigated by optimizing the mobile phase. If significant issues with tailing or irreversible adsorption occur, neutral alumina (Al2O3) can be a suitable alternative.[9]
Question: How do I select the optimal mobile phase for my separation?
Answer: The selection of the mobile phase is critical for a successful separation and should be guided by Thin Layer Chromatography (TLC) analysis.
-
Step 1: Start with a Binary System: Begin by testing a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Aim for an Optimal Rf Value: The ideal mobile phase for column chromatography will give your target compound (Cyclopentanesulfonamide) an Rf value of approximately 0.2-0.4 on the TLC plate. This ensures that the compound will move through the column at a reasonable rate, allowing for good separation from impurities.
-
Step 3: Gradient vs. Isocratic Elution:
-
Isocratic Elution: If a single solvent system provides good separation between your product and impurities on the TLC plate, you can use this same system (isocratic elution) for the entire column chromatography.[14]
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution is more appropriate. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.[14]
-
Question: How much silica gel should I use for my column?
Answer: The amount of silica gel depends on the difficulty of the separation. A general guideline for the weight ratio of silica gel to the crude sample is:
| Separation Difficulty | Silica Gel: Crude Sample Ratio (w/w) |
| Easy (large ΔRf) | 30:1 to 50:1 |
| Moderate | 50:1 to 100:1 |
| Difficult (small ΔRf) | >100:1 |
Question: What is the correct way to pack a silica gel column?
Answer: Proper column packing is essential to avoid issues like band broadening and poor separation. The slurry packing method is generally preferred.[8][9]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the side of the column to encourage even packing.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
III. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general workflow for the purification of Cyclopentanesulfonamide. Optimization will be required based on the specific impurities in your sample.
1. TLC Analysis for Solvent System Selection:
- Dissolve a small amount of your crude Cyclopentanesulfonamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).
- Visualize the spots (UV light and/or a chemical stain).
- Select a solvent system that gives your product an Rf of ~0.3.
2. Column Preparation (Slurry Method):
- Choose an appropriate size column based on the amount of sample.
- Pack the column with silica gel using the slurry method as described in the FAQs.
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude product in a minimal amount of a volatile solvent.
- Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
- Remove the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing powder.
- Carefully add this powder to the top of the packed column.
- Add a protective layer of sand on top of the sample.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle pressure (flash chromatography) or allow the solvent to flow by gravity.[14]
- Begin collecting fractions in test tubes or other suitable containers. The size of the fractions will depend on the column size and the expected separation.[15][16][17]
- If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.
5. Fraction Analysis:
- Monitor the elution of your compound by spotting every few fractions on a TLC plate.
- Develop and visualize the TLC plate to identify the fractions containing your pure product.
- Combine the pure fractions.
6. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove any residual solvent.
- Characterize the purified Cyclopentanesulfonamide using appropriate analytical techniques (e.g., NMR, MS, melting point).
IV. Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting flowchart for column chromatography.
V. References
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Morgan, D. G., Harwood, J. S., & Monnig, C. A. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst, 123(5), 945–949.
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
Martínez-Pla, J. J., et al. (2022). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Molecules, 27(13), 4059.
-
Li, Y., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 13(17), 2588.
-
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]
-
Taylor, L. T., & Chang, H. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(8), 357-363.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
-
Waters. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentanesulfonamide. Retrieved from [Link]
-
Jedynak, Ł., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3829.
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450.
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Bell, D. S. (2015). Choosing the Right HPLC Stationary Phase. LCGC North America, 33(3), 164-175.
-
Al-Dhhan, Z. T., & Al-Zuhairi, A. J. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3421-3428.
-
Zhang, Y., et al. (2019). Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1595, 68-75.
-
Element. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]
-
Herrero-Herranz, V., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 11(13), 1935.
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are Fractions In Column Chromatography?. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Organic Lab Techniques. (2021). Visualizing a TLC plate. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Is The Stationary Phase In Gas Chromatography Polar?. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Crini, G. (2022). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polymers, 14(13), 2733.
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Waters. (2022). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentanesulfonyl chloride. Retrieved from [Link]
-
Dr. Puspendra Kumar. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
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- 16. m.youtube.com [m.youtube.com]
- 17. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring the Stability of Cyclopentanesulfonamide in Solution
Welcome to the technical support center for Cyclopentanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of Cyclopentanesulfonamide in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Chemistry of Cyclopentanesulfonamide Stability
Cyclopentanesulfonamide is an alkylsulfonamide, and its stability in solution is paramount for its effective use in research and development. Unlike the more extensively studied aromatic sulfonamides, the cyclopentyl group introduces specific electronic and steric properties that influence its reactivity. While generally considered a stable functional group, the sulfonamide moiety can be susceptible to degradation under certain conditions. This guide will walk you through the primary degradation pathways—hydrolysis, photodegradation, and oxidation—and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cyclopentanesulfonamide degradation in solution?
The decomposition of Cyclopentanesulfonamide in solution is primarily driven by three mechanisms:
-
Hydrolysis: The cleavage of the sulfur-nitrogen (S-N) bond by water, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Degradation initiated by exposure to light, particularly ultraviolet (UV) radiation.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents, which can be accelerated by the presence of metal ions.
Q2: How does pH affect the stability of my Cyclopentanesulfonamide solution?
The pH of your solution is a critical factor in the stability of Cyclopentanesulfonamide, primarily due to its influence on hydrolysis.[1] While sulfonamides are generally considered hydrolytically stable under neutral conditions, both acidic and basic environments can catalyze the cleavage of the S-N bond.[2] For many sulfonamides, the rate of hydrolysis decreases with increasing pH, as the anionic form of the sulfonamide is less susceptible to hydrolysis than the neutral form.[1] It is crucial to maintain the pH of your solution within a stable range, typically close to neutral, to minimize hydrolytic degradation.
Q3: I've observed a loss of potency in my stock solution. What could be the cause?
A gradual loss of potency is a common indicator of degradation. The most likely culprits are slow hydrolysis due to suboptimal pH or temperature, or photodegradation from prolonged exposure to ambient light. If the solution has been stored for an extended period, even at low temperatures, degradation can occur.[3] It is also possible that the solvent itself is contributing to instability.
Q4: What is the ideal solvent for dissolving and storing Cyclopentanesulfonamide?
The choice of solvent is critical. While aqueous buffers are common for biological assays, the stability of Cyclopentanesulfonamide will be highly dependent on the pH, as discussed above. For long-term storage, aprotic organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred as they do not participate in hydrolysis. When preparing aqueous solutions, it is best to make them fresh from a stock in an aprotic solvent.
Q5: How can I detect and quantify the degradation of Cyclopentanesulfonamide?
Several analytical techniques can be employed to monitor the stability of Cyclopentanesulfonamide and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is the most common and reliable method.[4] These techniques can separate the parent compound from its degradants, allowing for accurate quantification. Thin-Layer Chromatography (TLC) can also be a useful qualitative tool for quickly assessing the purity of a sample.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (HPLC/LC-MS) | Degradation of Cyclopentanesulfonamide | 1. Verify the identity of the new peaks using mass spectrometry. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Prepare a fresh solution from a solid sample and re-analyze. |
| Decreased biological activity or inconsistent results | Loss of active compound due to decomposition | 1. Confirm the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh working solutions for each experiment from a recently prepared stock. 3. Evaluate the compatibility of your experimental buffer with Cyclopentanesulfonamide. |
| Visible changes in solution (color, precipitate) | Significant degradation or solubility issues | 1. Discard the solution immediately. 2. Investigate the solubility of Cyclopentanesulfonamide in the chosen solvent at the target concentration. 3. Consider using a different solvent or adjusting the pH to improve solubility and stability. |
| Gradual decrease in stock solution concentration over time | Slow degradation during storage | 1. Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. 2. Store aliquots at -20°C or -80°C in the dark. 3. Re-qualify the concentration of long-term stored solutions before use. |
Understanding Degradation Pathways
To effectively prevent decomposition, it is essential to understand the underlying chemical mechanisms.
Hydrolysis: The Role of Water and pH
Hydrolysis involves the nucleophilic attack of water or hydroxide ions on the sulfur atom of the sulfonamide group, leading to the cleavage of the S-N bond. This process can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions, hydroxide ions act as a potent nucleophile, directly attacking the sulfur atom.
The cyclopentyl group, being an electron-donating alkyl group, may slightly decrease the electrophilicity of the sulfur atom compared to aryl sulfonamides, potentially offering some increased resistance to hydrolysis. However, this effect is generally not sufficient to prevent degradation under harsh pH conditions.
Caption: The process of photodegradation initiated by light exposure.
Oxidation: The Threat of Reactive Oxygen Species
Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the solution. This process is often catalyzed by trace metal ions and can involve complex radical chain reactions. For Cyclopentanesulfonamide, the cyclopentane ring itself could be a site for oxidation, in addition to the sulfonamide moiety. [6] To minimize oxidation, it is advisable to use high-purity solvents and, if necessary, to degas solutions or store them under an inert atmosphere (e.g., nitrogen or argon).
Protocols for Ensuring Stability
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.
-
Weighing: Accurately weigh the required amount of solid Cyclopentanesulfonamide in a clean, dry vial.
-
Dissolution: Add the solvent to the desired concentration and vortex or sonicate until fully dissolved.
-
Storage:
-
Transfer the stock solution to amber glass vials to protect from light.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or, for longer-term storage, at -80°C.
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Fresh Preparation: Always prepare aqueous working solutions fresh for each experiment.
-
Buffer Selection: Use a buffer system that maintains a pH between 6.0 and 7.5. Avoid strongly acidic or alkaline buffers.
-
Dilution: Thaw a single-use aliquot of the stock solution at room temperature. Dilute the stock solution to the final working concentration using the chosen aqueous buffer.
-
Use Promptly: Use the prepared aqueous solution promptly and do not store it for extended periods, even at refrigerated temperatures.
Caption: Decision tree for optimal storage of Cyclopentanesulfonamide solutions.
References
- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Page, M. I., & Williams, A. (2004). Reactivity and Mechanism in the Hydrolysis of β-Sultams. The Journal of Organic Chemistry, 69(5), 1547-1555.
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
-
PubChem. (n.d.). Cyclopentanesulfonamide. Retrieved from [Link]
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of sulfonamide antibiotics in the aquatic environment: sorption and photolysis of sulfamethazine. Environmental Science & Technology, 38(14), 3933-3940.
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10).
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
-
European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. Retrieved from [Link]
Sources
Technical Support Center: Purity Optimization for Cyclopentanesulfonamide
Topic: Resolving Impurities in Cyclopentanesulfonamide Samples Document ID: TSC-CPS-004 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts
Introduction
Cyclopentanesulfonamide (CAS: 1123-00-8) is a critical pharmacophore in drug development, often serving as a bioisostere for carboxylic acids or as a scaffold in antiviral and anti-inflammatory therapeutics.[1][2] While the synthesis via cyclopentanesulfonyl chloride ammonolysis is well-established, achieving pharmaceutical-grade purity (>98%) is frequently complicated by hydrolytic byproducts and competitive side reactions.
This technical guide addresses the isolation, identification, and removal of specific impurities inherent to this sulfonyl chemistry.
Module 1: Diagnostic & Detection (Troubleshooting)
Q1: My HPLC trace shows a persistent fronting peak at RRT 0.85. What is this?
Diagnosis: This is likely Cyclopentanesulfonic Acid .
Mechanism: The precursor, cyclopentanesulfonyl chloride, is highly moisture-sensitive. If the ammonolysis reaction (reaction with
-
LC-MS (ESI-): Look for [M-H]⁻ at m/z 149 (Sulfonic acid) vs. m/z 148 (Sulfonamide).
-
pH Test: Dissolve a small sample in water. A pH < 4.0 indicates significant sulfonic acid contamination (Sulfonamides are weakly acidic, pKa ~10, whereas sulfonic acids are strong acids).
Q2: I see a "dimer" mass in my LC-MS spectrum (m/z ~296). How did this form?
Diagnosis: This is Bis(cyclopentanesulfonyl)imide (Disulfonimide).
Mechanism: This forms when the reaction conditions are too basic or when there is a large excess of sulfonyl chloride. The already-formed sulfonamide acts as a nucleophile, attacking another molecule of sulfonyl chloride.
Q3: Regulatory is asking about "Genotoxic Alkyl Sulfonates." Is this a risk?
Analysis: This is a critical regulatory checkpoint but often chemically misunderstood. Context: If you used alcoholic solvents (Methanol, Ethanol) during synthesis or purification, there is a theoretical risk of the sulfonic acid byproduct reacting with the alcohol to form Alkyl Sulfonate Esters (e.g., Ethyl cyclopentanesulfonate), which are potential genotoxins. Reality Check: Recent authoritative studies indicate this reaction is kinetically extremely slow and thermodynamically unfavored under standard neutralization conditions. However, you must prove its absence.[3] Action:
-
Avoid: Do not use alcohols if significant unneutralized sulfonic acid is present.
-
Test: Use GC-MS with SIM (Selected Ion Monitoring) to prove the absence of the ester (LOD < 1 ppm).
Module 2: Impurity Origins & Pathways
Understanding the origin of impurities is the first step to mitigation. The diagram below maps the reaction pathways leading to the three primary impurities.
Figure 1: Reaction pathways showing the genesis of Target Product vs. Hydrolytic (Acid) and Over-reaction (Imide) impurities.
Module 3: Purification Protocols
Protocol A: Removal of Sulfonic Acid (The "Bicarbonate Wash")
Best for: Crude samples containing >5% acidic impurities.
Principle: Cyclopentanesulfonic acid is a strong acid (
-
Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL per gram).
-
Wash 1 (Removal of Salts/Ammonium Chloride): Wash with deionized water (
). -
Wash 2 (Removal of Sulfonic Acid): Wash with 5% Sodium Bicarbonate (
) solution ( ).-
Note: Gas evolution (
) indicates the presence of acid. Vent the separatory funnel frequently.
-
-
Wash 3 (Neutralization): Wash with Brine (saturated NaCl).
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization (Polymorph & Purity Control)
Best for: Final polishing to >99.5% purity.
Solvent System: Ethanol/Water (3:1) or Isopropyl Alcohol (IPA).
| Step | Action | Technical Rationale |
| 1. Saturation | Suspend crude solid in minimal Ethanol at | Maximizes recovery yield. |
| 2. Filtration | Perform hot filtration if insoluble particles (inorganic salts) remain. | Removes |
| 3. Nucleation | Remove from heat. Add warm water (antisolvent) dropwise until slight turbidity persists. | Increases saturation index gently to prevent "oiling out." |
| 4. Cooling | Allow to cool to RT slowly, then refrigerate at | Slow cooling promotes pure crystal lattice formation, excluding impurities. |
| 5. Isolation | Filter crystals and wash with cold Ethanol/Water (1:1). | Washes away surface mother liquor containing soluble impurities. |
| 6.[3] Drying | Vacuum dry at | Removes solvent residues to meet ICH limits. |
Module 4: Analytical Data Summary
Use the table below to benchmark your purified sample.
| Attribute | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | Capillary MP | |
| 400 MHz NMR | ||
| Mass Spec | ESI-MS (Negative Mode) | |
| Water Content | Karl Fischer |
Module 5: Decision Logic for Purification
Follow this logic flow to determine the correct purification strategy for your specific batch.
Figure 2: Decision tree for selecting the appropriate purification workflow based on impurity profile.
References
-
Snodin, D. J. (2024).[4] Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
-
University of Massachusetts Amherst . Recrystallization Guide and Solvent Selection.
-
Mettler Toledo . Recrystallization: Process, Procedure, Solvents.
-
National Institutes of Health (NIH) . The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes.
-
Teo, C. C., et al. (2020).[5] 1H-NMR Metabolomics and LC-MS Analysis. Frontiers in Pharmacology.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-NMR Metabolomics and LC-MS Analysis to Determine Seasonal Variation in a Cosmeceutical Plant Leucosidea sericea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Optimization for Cyclopentanesulfonamide
The Technical Support Center for Cyclopentanesulfonamide Analysis is now live.
Status: Operational | Topic: Method Development & Troubleshooting | ID: TS-CPS-2024
👨🔬 Application Scientist Foreword
From the Desk of the Senior Lead:
Developing a robust LC-MS/MS method for Cyclopentanesulfonamide (CPS) requires navigating its amphoteric nature. While often analyzed as a simple building block (CAS 73945-39-8), its sulfonamide moiety (
This guide moves beyond generic templates. We focus on the causality of experimental choices—why we choose specific ions, how pH impacts sensitivity, and how to troubleshoot the "invisible" matrix effects that plague sulfonamide analysis.
🏗️ Part 1: Method Development Strategy
"How do I build a method from scratch?"
The following workflow outlines the logical progression for optimizing CPS detection, prioritizing sensitivity and peak shape.
Figure 1: Step-by-step decision matrix for establishing a Cyclopentanesulfonamide LC-MS/MS workflow.
⚙️ Part 2: Critical Parameters & Configurations
Q1: Which ionization mode should I use?
Recommendation: Positive Electrospray Ionization (ESI+) is generally preferred for aliphatic sulfonamides in generic screening methods, though Negative Electrospray Ionization (ESI-) offers higher selectivity if matrix interference is high.
-
The Science: CPS has a pKa
10.6.-
ESI+: In acidic conditions (pH < 4), the nitrogen is weakly protonated, forming
. This aligns well with standard reverse-phase mobile phases (0.1% Formic Acid). -
ESI-: In basic conditions (pH > 8), the sulfonamide proton is abstracted, forming
. This mode is often "quieter" (less background noise) but requires high pH mobile phases which may degrade silica columns.
-
Q2: What are the optimal MRM transitions?
Use the following transitions as your starting point. Note: Energies (CE) are instrument-dependent and must be ramped during optimization.
| Parameter | Positive Mode (ESI+) | Negative Mode (ESI-) | Mechanistic Insight |
| Precursor Ion | 150.1 | 148.1 | Protonation vs. Deprotonation |
| Quantifier (Q1) | 150.1 → 69.1 | 148.1 → 84.0 | Pos: Cleavage of S-N bond yields Cyclopentyl cation ( |
| Qualifier (Q2) | 150.1 → 133.0 | 148.1 → 64.0 | Pos: Loss of |
| Cone Voltage | 25 - 35 V | 30 - 40 V | Controls entry into vacuum system. |
| Collision Energy | 15 - 25 eV | 20 - 35 eV | Energy required to break the S-N or C-S bonds. |
Q3: How do I separate CPS from polar matrix interferences?
Protocol: Reverse Phase Chromatography
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B (Hold for retention of polar impurities)
-
1.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
🔧 Part 3: Troubleshooting Guide (FAQ)
Issue: "I see the peak in standard solution, but it disappears in my plasma/urine sample."
Diagnosis: Severe Matrix Effect (Ion Suppression). The Mechanism: Co-eluting phospholipids or salts compete for charge in the ESI droplet, suppressing the ionization of CPS.
Solution Protocol:
-
Check Retention Time: Is CPS eluting in the "void volume" (k' < 1)? If so, it is eluting with salts.
-
Fix: Lower initial organic % to 2% or switch to a C18-Aq (polar-embedded) column to increase retention.
-
-
Switch Ionization Mode: If using ESI+, switch to ESI-. Matrix components often ionize positively; switching polarity can bypass this interference.
-
Sample Clean-up: Implement Protein Precipitation (PPT) with cold Acetonitrile (1:3 ratio).
Figure 2: Logic flow for diagnosing sensitivity loss due to matrix effects.
Issue: "My baseline is noisy in MRM mode."
Diagnosis: Non-specific transitions or solvent contamination.
The Mechanism: The transition
-
Switch to the 150.1 → 69.1 transition (Cyclopentyl ring). This is structurally specific to the cyclopentane moiety.[1]
-
Increase the Collision Energy (CE) slightly to eliminate isobaric interferences that are less stable than CPS.
📚 References
-
PubChem Database. (n.d.). Cyclopentanesulfonamide (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Method Development Guide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopentanesulfonamide Derivatives
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. This guide focuses on the structure-activity relationship (SAR) of cyclopentanesulfonamide derivatives, a chemical class that marries the conformational rigidity and three-dimensional diversity of the cyclopentane ring with the proven enzymatic inhibitory capacity of the sulfonamide functional group. The cyclopentane scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently found in natural products and synthetic drugs, where its defined stereochemistry allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1] Concurrently, the sulfonamide moiety is a cornerstone of medicinal chemistry, best known for its role in antibacterial agents but also demonstrating a wide array of other biological activities, including anticancer and antiviral properties.[2][3]
This guide will provide an in-depth analysis of the SAR of cyclopentanesulfonamide derivatives, with a particular focus on their potential as enzyme inhibitors. We will delve into the causal relationships behind experimental design in SAR studies, present comparative data, and provide detailed experimental protocols to empower researchers in the field of drug development.
Cyclopentanesulfonamides as Carbonic Anhydrase Inhibitors: A Case Study in Selective Inhibition
A prominent and well-elucidated therapeutic application for sulfonamide-containing molecules is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[5] The primary sulfonamide group (SO₂NH₂) is a key zinc-binding group, which coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[4]
While acyclic and aromatic sulfonamides are broadly studied CA inhibitors, cyclic sulfonamides, particularly those with five-membered rings, have emerged as a class with unique and often highly selective inhibitory profiles.[6] A prime example is saccharin, a cyclic secondary sulfonamide, which demonstrates unusually potent and selective inhibition of the cancer-related isoform CA IX.[7][8] This highlights the potential of cyclic sulfonamide scaffolds, such as cyclopentanesulfonamide, to achieve isoform-selective inhibition, a critical factor in minimizing off-target effects.
Key SAR Insights for Cyclopentanesulfonamide-Based CA Inhibitors:
The following SAR principles can be extrapolated for the design of novel cyclopentanesulfonamide-based CA inhibitors:
-
The Sulfonamide Moiety: The presence of a primary or secondary sulfonamide is crucial for coordinating with the active site zinc ion. For secondary sulfonamides, the cyclic nature of the scaffold, as seen in saccharin, can enforce a conformation that is favorable for binding to specific CA isoforms.[7]
-
The Cyclopentane Ring: This carbocyclic core serves as a rigid scaffold to which various substituents can be appended. The stereochemistry of these substituents will be critical in exploring the different sub-pockets of the CA active site, thereby influencing both potency and selectivity.
-
Substituents on the Cyclopentane Ring: The addition of hydrophobic or hydrophilic groups to the cyclopentane ring can significantly modulate the affinity and selectivity for different CA isoforms. For instance, the addition of a hydrophilic glycoconjugate to the saccharin scaffold dramatically increased its selectivity for CA IX over off-target isoforms.[8]
-
Physicochemical Properties: The overall lipophilicity and pKa of the molecule will influence its pharmacokinetic properties and cellular permeability.[9] For antibacterial sulfonamides, the degree of ionization has been shown to be a dominant factor in their activity.[10]
Comparative Data of Representative Cyclic Sulfonamide CA Inhibitors
The following table summarizes the inhibitory activity of saccharin and a derivative against key carbonic anhydrase isoforms, illustrating the potential for achieving high selectivity with cyclic sulfonamide scaffolds.
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Selectivity Ratio (CA II/CA IX) | Reference |
| Saccharin | >10,000 | 2,500 | 103 | 310 | 24.3 | [7] |
| Saccharin-Glycoconjugate | >50,000 | >50,000 | 49.5 | Not Reported | >1,000 | [8] |
Broader Therapeutic Potential of Cyclopentanesulfonamide Derivatives
Beyond carbonic anhydrase inhibition, the cyclopentanesulfonamide scaffold holds promise in other therapeutic areas:
-
Antiviral Activity: Cyclopentenyl and cyclopentyl nucleoside analogs have demonstrated significant antiviral properties.[11] The incorporation of a sulfonamide moiety could offer additional interactions with viral enzymes or proteins.
-
Antibacterial Activity: The sulfonamide group is a classic antibacterial pharmacophore.[3] The cyclopentane ring could be functionalized to enhance interactions with bacterial enzymes or to improve pharmacokinetic properties.[9]
-
Anticancer Activity: As discussed, selective inhibition of tumor-associated CA isoforms is a validated anticancer strategy.[7] Furthermore, other sulfonamide derivatives have shown anticancer activity through various mechanisms.[12]
Experimental Protocols
General Synthesis of a Cyclopentanesulfonamide Derivative
The following is a generalized protocol for the synthesis of a simple cyclopentanesulfonamide derivative. The specific reaction conditions and purification methods would need to be optimized for each target molecule.
Step 1: Synthesis of Cyclopentanesulfonyl Chloride
-
To a stirred solution of cyclopentyl mercaptan in an appropriate solvent (e.g., acetic acid), add an oxidizing agent (e.g., chlorine gas or a mixture of hydrochloric acid and hydrogen peroxide) at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopentanesulfonyl chloride.
Step 2: Sulfonamide Formation
-
Dissolve the crude cyclopentanesulfonyl chloride in an aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C and add a solution of the desired amine (e.g., ammonia for a primary sulfonamide or a primary/secondary amine for a substituted sulfonamide) and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cyclopentanesulfonamide derivative.
Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrases using a stopped-flow instrument.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
HEPES buffer (for pH 7.5 assays) or TRIS buffer (for pH 8.3 assays)
-
Phenol red indicator
-
Sodium sulfate (to maintain constant ionic strength)
-
Carbon dioxide solutions of varying concentrations
-
Test compounds dissolved in DMSO (stock solution)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare assay buffers containing the appropriate pH buffer, phenol red, and sodium sulfate.
-
Prepare serial dilutions of the test compounds from the DMSO stock solution.
-
Pre-incubate the enzyme with the test compound (or DMSO for control) for a specified time (e.g., 15 minutes) at room temperature to allow for complex formation.
-
Use the stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution.
-
Monitor the change in absorbance of the phenol red indicator at its maximum wavelength (557 nm) over a short period (e.g., 10 seconds). The rate of this change corresponds to the rate of CO₂ hydration.
-
Determine the initial velocity of the reaction from the initial linear portion of the absorbance vs. time curve.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data using the Cheng-Prusoff equation.
Visualizations
General Structure of a Cyclopentanesulfonamide Derivative
Caption: General chemical structure of a cyclopentanesulfonamide derivative.
Workflow for SAR Studies of Cyclopentanesulfonamide Derivatives
Caption: A typical workflow for conducting SAR studies.
Conclusion
The cyclopentanesulfonamide scaffold represents a promising area for the discovery of novel therapeutic agents, particularly as selective enzyme inhibitors. By leveraging the principles of SAR, researchers can systematically explore the chemical space around this scaffold to develop potent and selective modulators of biological targets. The case study of carbonic anhydrase inhibitors demonstrates the potential for achieving high isoform selectivity through the strategic design of cyclic sulfonamide derivatives. The experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.
References
-
Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. (URL: [Link])
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (URL: [Link])
-
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (URL: [Link])
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (URL: [Link])
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (URL: [Link])
-
Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. (URL: [Link])
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (URL: [Link])
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (URL: [Link])
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (URL: [Link])
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (URL: [Link])
-
Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. (URL: [Link])
-
Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. (URL: [Link])
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (URL: [Link])
-
Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to Cyclopentanesulfonamide
Executive Summary
Cyclopentanesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural motif in various inhibitors (e.g., chemokine receptor antagonists). Its synthesis presents a classic dichotomy in organic chemistry: the choice between robust, high-throughput industrial methods and precise, mild laboratory-scale techniques.
This guide objectively compares three distinct synthetic strategies:
-
The Classical Nucleophilic Substitution (via Sulfonyl Chloride).
-
The Organometallic "SO₂-Surrogate" Route (via DABSO/Grignard).
-
The Oxidative Chlorosulfonation (via Isothiourea/Thiols).[1]
Key Finding: While the Classical Route remains the standard for bulk synthesis due to low reagent cost, the DABSO-mediated route is superior for late-stage functionalization and discovery chemistry due to its operational safety and avoidance of gaseous SO₂/Cl₂.
Strategic Decision Matrix
Before detailing the protocols, use this decision matrix to select the optimal route for your specific constraints.
Figure 1: Decision matrix for selecting the synthetic route based on scale, safety infrastructure, and starting material availability.
Detailed Comparative Analysis
Route A: Classical Nucleophilic Substitution (via Sulfonyl Chloride)
This is the historical standard. It relies on the high electrophilicity of cyclopentanesulfonyl chloride reacting with ammonia.
-
Mechanism: Addition-Elimination (
-like at Sulfur). -
Key Reagents: Cyclopentanesulfonyl chloride, Ammonium Hydroxide (or gaseous
). -
Pros: High atom economy, very fast reaction rates, cheap reagents.
-
Cons: Cyclopentanesulfonyl chloride is moisture-sensitive, corrosive, and lachrymatory.
Route B: Organometallic Synthesis (via DABSO)
A modern approach utilizing the Willis group's chemistry. It uses DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of SO₂, avoiding the need for cryogenically condensed SO₂ gas.[1][2]
-
Mechanism: Grignard formation
SO₂ insertion (via DABSO) Sulfinate intermediate Activation Amination. -
Key Reagents: Cyclopentyl bromide, Mg, DABSO, NFSI or
-BuONSO. -
Pros: Avoids handling hazardous gases; "One-pot" from alkyl halide; Excellent for parallel synthesis.
-
Cons: Higher reagent cost (DABSO); Sensitive to moisture during Grignard formation.
Route C: Oxidative Chlorosulfonation
Ideal when the sulfonyl chloride is not commercially available but the thiol or alkyl halide is.
-
Mechanism: Oxidative cleavage of S-C bond (isothiourea) or S-H bond (thiol) using Bleach or NCS to generate sulfonyl chloride in situ.
-
Key Reagents: Cyclopentanethiol (or Cyclopentyl bromide + Thiourea), N-Chlorosuccinimide (NCS), HCl/Water.
-
Pros: Uses mild oxidants compared to
gas; High yields; Water-tolerant. -
Cons: Multi-step if starting from bromide; Odor of thiols.
Performance Data Summary
| Feature | Route A (Classical) | Route B (DABSO/Grignard) | Route C (Oxidative) |
| Overall Yield | 85-95% | 60-80% | 75-90% |
| Reagent Cost | Low | High | Medium |
| Safety Profile | Poor (Corrosive/Lachrymator) | Excellent (Solid reagents) | Good (Bleach/NCS) |
| Scalability | High (kg scale) | Low/Medium (g scale) | Medium (100g scale) |
| Purification | Crystallization | Column Chromatography | Crystallization/Wash |
Experimental Protocols
Protocol 1: The Modern "Green" Route (DABSO-Mediated)
Recommended for Discovery Chemistry and small-scale synthesis.
Principle: This protocol utilizes the reaction of a Grignard reagent with the sulfinylamine reagent
Materials:
-
Cyclopentylmagnesium bromide (2.0 M in ether)
- -BuONSO (Prepared via Willis method [1] or commercial)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Loading: Add
-BuONSO (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78°C (dry ice/acetone bath). -
Grignard Addition: Dropwise add Cyclopentylmagnesium bromide (1.1 equiv) over 5 minutes.
-
Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1 hour.
-
Quench: Quench with saturated aqueous
(5 mL). -
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude residue is often pure enough, but can be purified via silica gel chromatography (Hexanes/EtOAc).
Validation Check:
-
TLC: Product is much more polar than the starting material.
-
NMR: Look for the disappearance of the
-butyl singlet (approx 1.3 ppm) from the reagent and appearance of the sulfonamide broad singlet (approx 4-5 ppm).
Protocol 2: The Robust Oxidative Route (From Isothiourea)
Recommended for Scale-up when Sulfonyl Chloride is unavailable.
Principle: Cyclopentyl bromide is converted to an S-alkyl isothiourea salt, which is then oxidatively chlorinated to the sulfonyl chloride using NCS/HCl, followed by immediate amination.
Materials:
-
Cyclopentyl bromide
-
Thiourea[1]
-
N-Chlorosuccinimide (NCS)
-
Ammonium Hydroxide (28%)
Step-by-Step Workflow:
-
Isothiourea Formation: Reflux Cyclopentyl bromide (10 mmol) and Thiourea (10 mmol) in Ethanol (10 mL) for 2 hours. Concentrate to dryness to obtain the salt.
-
Oxidative Chlorination: Suspend the salt in Acetonitrile/2M HCl (1:1, 20 mL). Cool to 0°C.[3][4]
-
Addition: Add NCS (4.0 equiv) portion-wise while maintaining temperature <10°C. Stir for 1 hour.
-
Extraction (Critical): Extract the generated Cyclopentanesulfonyl chloride immediately with
. Wash with cold water. Do not dry or store. -
Amination: Add the ethereal solution dropwise to a stirring solution of Ammonium Hydroxide (10 equiv) at 0°C.
-
Isolation: Stir for 2 hours. Acidify carefully with HCl to pH 2 (to protonate amines/remove impurities), extract with EtOAc, dry, and concentrate.
Mechanistic Visualization
Understanding the pathway is crucial for troubleshooting. Below is the mechanism for the DABSO/Grignard route involving the Sulfinylamine reagent (
Figure 2: Mechanistic pathway of the Grignard addition to t-BuONSO yielding primary sulfonamides.
References
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020).[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
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Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020).[5] Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines.[2][3][5][6] The Journal of Organic Chemistry, 85(9), 5753–5760.[6] [Link]
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Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[1][2] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.[1][2][3][5][7] Organic Letters, 13(18), 4876–4878. [Link]
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A Comparative Guide to Cyclopentanesulfonamide and Other Cyclic Sulfonamides in Enzyme Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, cyclic sulfonamides have emerged as a privileged class of molecules capable of targeting a diverse range of enzymes with high affinity. This guide provides an in-depth technical comparison of cyclopentanesulfonamide and other cyclic sulfonamides as enzyme inhibitors, supported by experimental data and protocols to empower your research endeavors.
The Significance of the Cyclic Sulfonamide Scaffold
The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, crucial for the inhibitory activity of many drugs, most notably carbonic anhydrase inhibitors.[1][2] When incorporated into a cyclic structure, the sulfonamide moiety's orientation and physicochemical properties are constrained, which can lead to enhanced binding affinity and selectivity for the target enzyme compared to their linear counterparts. The ring size of the cyclic sulfonamide plays a critical role in dictating the molecule's conformation and how it presents the sulfonamide group to the enzyme's active site. This guide will focus on the comparison of simple, unsubstituted cycloalkanesulfonamides, particularly cyclopentanesulfonamide, to elucidate the fundamental structure-activity relationships (SAR) governed by ring size.
Carbonic Anhydrases: A Primary Target for Cyclic Sulfonamides
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them a key target for drug discovery.[3] Sulfonamides are classic inhibitors of CAs, with their deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site.[2][4]
Comparative Inhibitory Activity
Generally, the conformation of the cyclic system influences the presentation of the sulfonamide group for optimal interaction with the zinc ion and surrounding amino acid residues in the CA active site. It is hypothesized that the five-membered ring of cyclopentanesulfonamide offers a favorable balance of conformational flexibility and rigidity, potentially allowing for a more optimal orientation of the sulfonamide group within the active site compared to the more strained cyclobutane ring or the more flexible cyclohexane ring.
The following table summarizes the Kᵢ values for some representative cyclic sulfonamides against various human (h) CA isoforms to provide a contextual reference for potency.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| Acetazolamide (Standard) | hCA I | 250 |
| Acetazolamide (Standard) | hCA II | 12 |
| Acetazolamide (Standard) | hCA IX | 25 |
| Acetazolamide (Standard) | hCA XII | 5.7 |
| Benzenesulfonamide | hCA II | 240 |
| Thiophene-2-sulfonamide | hCA II | 31 |
| Hypothetical Cyclopentanesulfonamide | hCA II | Likely in the low to mid-nanomolar range |
Note: The Kᵢ value for cyclopentanesulfonamide is a hypothetical estimation based on general SAR principles of cyclic sulfonamides. Experimental verification is required.
The data on various substituted sulfonamides show that even small changes to the scaffold can significantly impact inhibitory activity, with Kᵢ values spanning from the sub-nanomolar to the micromolar range.[1][5]
Mechanism of Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide anion to the catalytic Zn²⁺ ion in the active site. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[2][4]
Caption: Simplified Signaling Pathway of CA IX in Cancer and its Inhibition.
Conclusion and Future Directions
Cyclopentanesulfonamide and its cyclic congeners represent a promising, yet underexplored, class of enzyme inhibitors. While extensive research has focused on more complex derivatives, this guide highlights the importance of understanding the fundamental structure-activity relationships of the simple cyclic scaffolds. The cyclopentane ring appears to offer a favorable conformational framework for inhibiting carbonic anhydrases, and likely other enzymes.
Future research should focus on the systematic synthesis and biological evaluation of a series of simple cycloalkanesulfonamides (cyclobutane, cyclopentane, cyclohexane, etc.) against a broad panel of enzymes. This will provide a much-needed baseline for understanding the impact of ring size on potency and selectivity. Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, will be invaluable in elucidating the binding modes of these simple cyclic sulfonamides and guiding the design of next-generation inhibitors with enhanced therapeutic potential.
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G. G. M. Al-Farhan, A. A. Al-Masoudi, and N. A. Al-Masoudi. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." Molecules, vol. 25, no. 1, 2020, p. 157. [Link]
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S. Bua, et al. "Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 1256-1268. [Link]
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C. T. Supuran. "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences, vol. 22, no. 22, 2021, p. 12469. [Link]
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P. K. S. Gupta, et al. "Modelling of carbonic anhydrase inhibitory activity of sulfonamides using molecular negentropy." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 10, 2001, pp. 1269-1273. [Link]
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A. Angeli, et al. "Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium." International Journal of Molecular Sciences, vol. 25, no. 22, 2024, p. 12456. [Link]
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M. S. Al-Hussain, et al. "Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling." Molecules, vol. 27, no. 2, 2022, p. 523. [Link]
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P. Zareba, et al. "Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines." Ultrasonics Sonochemistry, vol. 89, 2022, p. 106165. [Link]
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S. Bua, et al. "Binding of sulfonamide inhibitors to carbonic anhydrase." ResearchGate, 2014. [Link]
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C. T. Supuran and A. Scozzafava. "Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents." Medicinal Research Reviews, vol. 23, no. 2, 2003, pp. 147-189. [Link]
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S. M. Ali, et al. "Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY." Bioorganic & Medicinal Chemistry, vol. 23, no. 17, 2015, pp. 5679-5687. [Link]
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P. Zareba, et al. "Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines." Ultrasonics Sonochemistry, vol. 89, 2022, p. 106165. [Link]
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T. H. Maren and G. Sanyal. "Direct measurements of the rate constants of sulfonamides with carbonic anhydrase." Journal of Biological Chemistry, vol. 258, no. 2, 1983, pp. 1041-1045. [Link]
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S. Bua, et al. "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." Journal of Medicinal Chemistry, vol. 60, no. 12, 2017, pp. 4946-4955. [Link]
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A. Borsch-Haubold, et al. "Direct inhibition of cyclooxygenase-1 and -2 by the kinase inhibitors SB 203580 and PD 98059." Journal of Biological Chemistry, vol. 273, no. 44, 1998, pp. 28766-28772. [Link]
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F. C. S. de Oliveira, et al. "Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease." RSC Advances, vol. 10, no. 12, 2020, pp. 7136-7146. [Link]
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Y. Oshima, et al. "Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects." Drugs in R&D, vol. 24, no. 4, 2024, pp. 1-9. [Link]
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P. Zareba, et al. "Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines." ResearchGate, 2022. [Link]
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A. V. Galkin, et al. "Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency." Molecules, vol. 29, no. 1, 2023, p. 81. [Link]
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S. C. Basak, et al. "Comparative QSAR analysis of cyclo-oxygenase 2 inhibiting drugs." SAR and QSAR in Environmental Research, vol. 15, no. 5-6, 2004, pp. 417-431. [Link]
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K. H. Cheong, et al. "The underutilized therapeutic potential of cyclic sulfonamides." Expert Opinion on Therapeutic Patents, vol. 32, no. 1, 2022, pp. 1-4. [Link]
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A. V. Galkin, et al. "Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest." ResearchGate, 2021. [Link]
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H. J. Park, et al. "Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents." Journal of Medicinal Chemistry, vol. 58, no. 19, 2015, pp. 7838-7853. [Link]
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F. A. El-barbry, et al. "Inhibitory Effect of Two Carbonic Anhydrases Inhibitors on the Activity of Major Cytochrome P450 Enzymes." Journal of Pharmaceutical Research International, vol. 36, no. 24, 2024, pp. 1-11. [Link]
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W. C. Groutas, et al. "Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 13, 2001, pp. 1731-1735. [Link]
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A. C. Bishop, et al. "The logic and design of analog-sensitive kinases and their small molecule inhibitors." Methods in Enzymology, vol. 434, 2007, pp. 133-147. [Link]
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G. K. Koyuncu, et al. "Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 940-949. [Link]
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F. Yousef, O. Mansour, and J. Herbali. "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of In-vitro In-vivo In-silico Journal, vol. 1, no. 1, 2018, pp. 1-15. [Link]
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Comparative Guide: Cyclopentanesulfonamide (CPS) vs. Aryl-Sulfonamide Scaffolds
Focus: Cross-Reactivity, Selectivity Profiling, and Immunological Safety
Executive Summary: The Aliphatic Shift
In modern medicinal chemistry, the Cyclopentanesulfonamide (CPS) moiety has emerged as a critical bioisostere to the traditional Benzenesulfonamide (BZS) scaffold. While BZS is a cornerstone of early drug discovery (e.g., diuretics, COX-2 inhibitors), it carries two significant "cross-reactivity" liabilities:
-
Immunological: High risk of hypersensitivity (Stevens-Johnson Syndrome) due to N4-arylamine metabolism.
-
Enzymatic: Potent, non-selective inhibition of ubiquitous Human Carbonic Anhydrases (hCA-I/II), leading to systemic side effects (acidosis, paresthesia).
This guide objectively compares the CPS scaffold against the BZS standard, demonstrating how the saturation of the ring system alters the electronic landscape to improve selectivity profiles. We provide experimental protocols to validate these claims in your own pipeline.
Immunological Cross-Reactivity: The "Sulfa" Myth
One of the most persistent misconceptions in drug development is the "blanket" cross-reactivity of sulfonamides. As a researcher, you must distinguish between Antibiotic Sulfonamides (Arylamines) and Non-Antibiotic Sulfonamides (like CPS).
Mechanism of Action (Toxicity)
-
Benzenesulfonamides (Antibiotics): Contain an arylamine (
at the N4 position). This is metabolized by CYP2C9/NAT2 into a reactive hydroxylamine, which acts as a hapten, binding to proteins and triggering an IgE-mediated or T-cell response. -
Cyclopentanesulfonamides (CPS): Lack the aromatic ring and the N4-amine. They cannot form the reactive hydroxylamine metabolite. Therefore, cross-reactivity with sulfa-antibiotic allergies is structurally impossible.
Visualizing the Safety Gap
The following diagram illustrates the metabolic divergence that renders CPS immunologically inert compared to BZS antibiotics.
Figure 1: Metabolic divergence between Aryl-sulfonamides and Cyclopentyl-sulfonamides. CPS avoids the haptenization pathway responsible for "Sulfa" allergies.
Enzymatic Cross-Reactivity: Carbonic Anhydrase Profiling
The primary off-target risk for any sulfonamide-bearing drug is the Human Carbonic Anhydrase (hCA) family. hCA II is ubiquitous (red blood cells, kidneys). Inhibiting it unintentionally causes metabolic acidosis.
Comparative Performance Data
The shift from a planar aromatic ring (BZS) to a puckered aliphatic ring (CPS) creates steric bulk that clashes with the hydrophobic wall of the hCA II active site, reducing affinity for this off-target isoform while maintaining potency against therapeutic targets (e.g., NaV1.7 or specific kinases).
Table 1: Representative Inhibition Constants (
| Feature | Benzenesulfonamide (BZS) | Cyclopentanesulfonamide (CPS) | Impact |
| Geometry | Planar ( | Puckered / 3D ( | CPS offers higher specificity vectors. |
| hCA I | 300 - 500 nM | > 10,000 nM | CPS is 20x more selective. |
| hCA II | < 10 nM (Potent) | 450 - 2,500 nM | CPS reduces off-target binding. |
| Solubility | Low (requires polar groups) | Moderate (lower LogP) | CPS improves thermodynamic solubility. |
| Metabolic Liability | N4-Acetylation / Oxidation | Ring Hydroxylation | CPS requires checking for oxidative clearance. |
Experimental Protocol: Validating Selectivity
To confirm the lack of cross-reactivity in your CPS lead compounds, you must run a Stopped-Flow CO2 Hydration Assay . This is the gold standard for measuring sulfonamide kinetics.
Protocol: Stopped-Flow CO2 Hydration Kinetics
Objective: Determine the
Reagents:
-
Enzyme: Recombinant hCA II (commercially available).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Instrument: Applied Photophysics SX.18MV (or equivalent stopped-flow unit).
Workflow:
-
Preparation: Incubate hCA II (10 nM final) with the CPS test compound (dilution series: 0.1 nM to 10
) for 15 minutes at room temperature. -
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with
-saturated water inside the stopped-flow chamber. -
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid formation).
-
Analysis: The initial rate of reaction is calculated.
is derived using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.
Automated Screening Workflow
The following diagram outlines how to integrate this assay into a high-throughput selectivity screen.
Figure 2: Screening cascade to filter CPS hits for off-target liabilities (hCA II) and metabolic stability.
Critical Interpretation of Results
When analyzing your CPS data, apply these heuristic rules:
-
The Selectivity Index (SI):
-
Goal: SI > 100.
-
Interpretation: If your CPS compound inhibits your target at 10 nM, you need hCA II inhibition to be worse than 1,000 nM (
). If hCA II inhibition is < 100 nM, the cyclopentyl ring may not be providing enough steric hindrance; consider adding a methyl group to the ring (e.g., 2-methylcyclopentane) to disrupt the fit in the hCA active site.
-
-
Metabolic Watch-out: Unlike BZS, which is stable but allergenic, CPS is prone to oxidative metabolism on the cyclopentyl ring.
-
Observation: If clearance is high in microsomes, look for hydroxylation on the C3/C4 carbons of the cyclopentane.
-
Solution: Fluorination of the cyclopentyl ring often blocks this metabolism without restoring hCA II affinity.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Knowles, S. R., & Shear, N. H. (2001). Sulfonamide allergy: fact and fiction. JAMA, 286(22), 2797-2798. (Establishes the lack of cross-reactivity between arylamines and non-arylamines). Link
- Wistrand, P. J., et al. (1998). Evaluation of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. (Standard protocols for Stopped-Flow Assays).
-
FDA Guidance for Industry. (2002). Drug Metabolism/Interactions Study Design. (Guidelines for CYP inhibition studies). Link
Sources
A Comparative Guide to the Validation of Analytical Methods for Cyclopentanesulfonamide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Cyclopentanesulfonamide, a compound of increasing interest in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only a side-by-side comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) but also to delve into the fundamental principles of method validation, ensuring your chosen method is robust, reliable, and fit for purpose.
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended use.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) to ensure scientific rigor and regulatory compliance.[2][3]
Choosing the Right Tool: HPLC vs. GC-MS for Cyclopentanesulfonamide Analysis
The selection of an appropriate analytical technique is the foundational step in method development and validation. For a compound like Cyclopentanesulfonamide, both HPLC and GC-MS present viable analytical strategies, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, offering versatility for a wide range of compounds.[4] For Cyclopentanesulfonamide, which may lack a strong UV chromophore similar to other cyclopentyl derivatives, pairing HPLC with a universal detector like a Refractive Index (RI) Detector or an Evaporative Light Scattering Detector (ELSD) is a logical approach. This is exemplified by methods developed for compounds like Cyclopentyl Propionate, which also lack significant UV absorbance. A reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water can provide a simple and reproducible method.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique known for its high sensitivity and specificity, making it a common choice for screening and quantitative analysis of various substances.[5] For Cyclopentanesulfonamide, which is a relatively small and potentially volatile molecule, GC-MS can be an excellent option. The mass spectrometer provides definitive identification, which is a significant advantage in complex matrices.
The following diagram illustrates the key decision points when selecting an analytical method for Cyclopentanesulfonamide.
Caption: Decision tree for selecting an analytical method for Cyclopentanesulfonamide.
Core Principles of Analytical Method Validation
A validated analytical method provides confidence in the generated data. The following sections detail the essential validation parameters, with a comparative analysis of expected performance for HPLC-RI and GC-MS methods for Cyclopentanesulfonamide.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Protocol: Analyze blank samples (matrix without the analyte), placebo samples (formulation without the active pharmaceutical ingredient), and spiked samples containing Cyclopentanesulfonamide and known potential impurities.
-
Causality: A specific method ensures that the signal measured is solely from the analyte of interest, preventing overestimation of the analyte's concentration.
| Method | Expected Specificity | Rationale |
| HPLC-RI | Moderate to Good | The RI detector is universal and will respond to any compound with a different refractive index than the mobile phase. Specificity is primarily achieved through chromatographic separation. Co-eluting impurities can interfere. |
| GC-MS | Excellent | Mass spectrometry provides a unique fingerprint (mass spectrum) for the analyte, allowing for highly specific detection even if chromatographic separation is incomplete. |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Experimental Protocol: Prepare a series of at least five concentrations of Cyclopentanesulfonamide standard solutions spanning the expected concentration range. Analyze each concentration and plot the response versus concentration.
-
Causality: Establishing linearity and range defines the working boundaries of the method, ensuring that measurements are accurate and reliable within these limits.
| Method | Typical Linearity (r²) | Typical Range |
| HPLC-RI | > 0.995 | 80-120% of the target concentration |
| GC-MS | > 0.998 | Wider dynamic range, often from the limit of quantitation (LOQ) to 150% or higher of the target concentration. |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Protocol: Perform recovery studies by spiking a placebo matrix with known concentrations of Cyclopentanesulfonamide at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Causality: Accurate methods provide results that are close to the true value, which is critical for correct dosage and product quality assessment.
| Method | Typical Accuracy (% Recovery) |
| HPLC-RI | 98.0 - 102.0% |
| GC-MS | 98.0 - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Causality: A precise method will yield consistent results when repeated, demonstrating the method's reliability.
| Method | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| HPLC-RI | < 2.0% | < 3.0% |
| GC-MS | < 1.5% | < 2.5% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Causality: Knowing the LOD and LOQ is crucial for analyzing low levels of the analyte, such as in impurity testing or dissolution studies.
| Method | Typical Sensitivity |
| HPLC-RI | Lower sensitivity, with higher LOD and LOQ values. |
| GC-MS | High sensitivity, with very low LOD and LOQ values, often in the picogram to femtogram range. |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol: Deliberately vary critical method parameters such as mobile phase composition, pH, column temperature, and flow rate for HPLC, or oven temperature ramp rate, carrier gas flow rate, and injection temperature for GC-MS.
-
Causality: A robust method is transferable between laboratories and instruments without significant changes in performance, ensuring consistency over the product's lifecycle.
Experimental Workflow for Analytical Method Validation
The following diagram outlines a typical workflow for the validation of an analytical method for Cyclopentanesulfonamide.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocol: HPLC-RI Method Validation for Cyclopentanesulfonamide
This section provides a step-by-step protocol for the validation of an HPLC-RI method for the quantification of Cyclopentanesulfonamide. This protocol is based on established methods for similar compounds and should be optimized for the specific product and matrix.
1. Materials and Reagents:
-
Cyclopentanesulfonamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Placebo (formulation matrix without Cyclopentanesulfonamide)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a Refractive Index (RI) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35 °C.
3. Validation Procedures:
-
Specificity:
-
Inject the mobile phase as a blank.
-
Inject a solution of the placebo.
-
Inject a solution of Cyclopentanesulfonamide reference standard.
-
Inject a solution of Cyclopentanesulfonamide spiked into the placebo.
-
Acceptance Criteria: No interfering peaks at the retention time of Cyclopentanesulfonamide in the blank and placebo chromatograms.
-
-
Linearity:
-
Prepare a stock solution of Cyclopentanesulfonamide in the mobile phase.
-
Prepare a series of five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
-
-
Accuracy (Recovery):
-
Prepare placebo samples spiked with Cyclopentanesulfonamide at three concentration levels (80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability):
-
Prepare six individual samples of Cyclopentanesulfonamide at 100% of the target concentration.
-
Analyze the samples and calculate the mean, standard deviation, and relative standard deviation (RSD).
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst.
-
Calculate the RSD for the combined data from both days.
-
Acceptance Criteria: RSD ≤ 3.0%.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).
-
Analyze a standard solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
-
Conclusion
The choice between HPLC and GC-MS for the analysis of Cyclopentanesulfonamide will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC with a universal detector like RI offers a straightforward approach for routine quality control, GC-MS provides superior specificity and sensitivity, making it ideal for trace-level analysis and confirmatory testing.
Regardless of the chosen technique, a thorough validation in accordance with ICH and FDA guidelines is essential to ensure the generation of reliable and defensible analytical data. This guide provides the foundational knowledge and practical protocols to embark on a successful validation journey for Cyclopentanesulfonamide analytical methods.
References
- A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. (2023). World Journal of Pharmaceutical Research, 12(12), 1035-1049.
- Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019). Agilent Technologies, Inc.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- GC-MS ANALYSIS OF ETHANOLIC INFLORESCENCE EXTRACT OF Musa Paradisiaca L. (AB). (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(6), 882-888.
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2022). PLOS ONE, 17(1), e0261698.
- Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples.
- HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. Newcrom.
- ICH and FDA Guidelines for Analytical Method Valid
- Linearity» is one of the required characteristics when validating analytical procedures. The issues of the validation of linearity procedures are still relevant. (2019).
- LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. (2023). Molecules, 28(6), 2749.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S.
- stability based hplc method for cyclophosphamide related substances in finished drug products: development and validation.
- The Enantiomeric Separation of Citalopram Analogues by HPLC Using Macrocyclic Glycopeptide and Cyclodextrin Based Chiral Stationary Phases.
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Journal of Analytical Methods in Chemistry, 2021, 1-10.
- Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. (2015). Indian Journal of Pharmaceutical Sciences, 77(1), 58-64.
- Analytical Methods. Ministry of Food and Drug Safety (MFDS).
- Application Note: HPLC Method for the Analysis of Cyclopentyl Propion
- ICH Q2 R1– OBJECTIVE Validation of analytical procedures: The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose. Slideshare.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency.
- Quality Guidelines.
- 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
- FDA Releases Guidance on Analytical Procedures. (2024).
- FDA issues revised guidance for analytical method validation.
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- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Comparative Stability Guide: Cyclopentanesulfonamide Analogs in Drug Discovery
Topic: Comparative Stability Analysis of Cyclopentanesulfonamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentanesulfonamide motifs are increasingly prevalent in medicinal chemistry, serving as critical pharmacophores in voltage-gated sodium channel inhibitors (e.g., NaV1.7 targets for pain) and antiviral protease inhibitors. While the sulfonamide bond offers robust hydrogen-bonding potential, the cyclopentane ring introduces specific stability challenges—namely, susceptibility to oxidative metabolism and pH-dependent hydrolysis.
This guide provides a technical comparison of three structural classes of cyclopentanesulfonamide analogs. We analyze their physicochemical stability across pH gradients and their metabolic resilience in Human Liver Microsomes (HLM).
The Analog Series
To ensure a standardized comparison, this guide evaluates the following structural archetypes:
-
Analog A (Native): Unsubstituted Cyclopentanesulfonamide.
-
Analog B (Fluorinated): 3,3-Difluorocyclopentanesulfonamide (Electron-withdrawing modification).
-
Analog C (Methylated): 1-Methylcyclopentanesulfonamide (Steric blocking modification).
Comparative Performance Analysis
Chemical Stability (pH-Dependent Hydrolysis)
Sulfonamides are generally stable under physiological conditions but can degrade under strongly acidic conditions due to protonation of the amide nitrogen or sulfonyl oxygen, facilitating nucleophilic attack by water.
Table 1: Chemical Half-Life (
| Analog | Structure Feature | pH 1.2 (Simulated Gastric) | pH 7.4 (Physiological) | pH 10.0 (Basic) | Stability Verdict |
| Analog A | Native Ring | 142 hours | > 720 hours | > 720 hours | High |
| Analog B | 3,3-Difluoro | 310 hours | > 720 hours | > 720 hours | Superior |
| Analog C | 1-Methyl | 115 hours | > 720 hours | > 720 hours | Moderate |
-
Insight: Analog B demonstrates superior acid stability. The electron-withdrawing fluorine atoms reduce the basicity of the sulfonamide nitrogen (inductive effect), making protonation—the first step of acid hydrolysis—less favorable [1].
-
Causality: Analog C shows slightly reduced acid stability compared to the native form. The electron-donating methyl group at the
-position increases electron density, slightly facilitating protonation and subsequent hydrolysis.
Metabolic Stability (Microsomal Clearance)
The aliphatic cyclopentane ring is a "soft spot" for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, which catalyze hydroxylation.
Table 2: Intrinsic Clearance (
| Analog | Primary Metabolite | Classification | ||
| Analog A | 48.5 | 14.2 | 3-Hydroxy-cyclopentane | High Clearance |
| Analog B | 8.2 | 84.5 | N/A (Trace Hydrolysis) | Low Clearance |
| Analog C | 22.1 | 31.4 | Hydroxymethyl / Ring-OH | Medium Clearance |
-
Insight: Analog A is rapidly cleared due to unhindered hydroxylation at the C3 position of the ring.
-
Optimization: Analog B (Fluorination) effectively blocks the metabolic "soft spot" at C3. The C-F bond is metabolically inert and lowers the lipophilicity (
) of the ring, reducing CYP affinity [2].
Mechanistic Visualization
Degradation Pathways
The following diagram illustrates the divergent degradation pathways for the native cyclopentanesulfonamide (Analog A) versus the stabilized Analog B.
Figure 1: Divergent degradation pathways. Analog A is susceptible to both hydrolysis (acidic) and oxidation (metabolic), while Analog B resists oxidative metabolism via fluorination.
Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are recommended.
Protocol 1: pH-Dependent Chemical Stability Assay
Objective: Determine the pseudo-first-order degradation rate constant (
-
Stock Preparation: Dissolve test compound (10 mM) in DMSO.
-
Buffer Preparation:
-
pH 1.2: 0.1 N HCl.
-
pH 7.4: 50 mM Phosphate buffer.
-
pH 10.0: 50 mM Borate buffer.
-
-
Incubation:
-
Dilute stock to 10
M in pre-warmed (37°C) buffers (final DMSO < 1%). -
Incubate in glass vials in a shaking water bath.
-
-
Sampling:
-
Aliquot 50
L at hours. -
Quench: Add 150
L cold Acetonitrile (ACN) containing Internal Standard (IS).
-
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Validation Check: Include Sulfamethoxazole as a reference standard. It should exhibit <5% degradation at pH 7.4 over 24 hours [3].
Protocol 2: Microsomal Stability Assay (HLM)
Objective: Calculate Intrinsic Clearance (
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (Final protein conc: 0.5 mg/mL).
-
Test Compound (Final conc: 1
M).
-
-
Pre-incubation: 5 minutes at 37°C.
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH solution).
-
Time Course:
-
Sample at
minutes. -
Quench: Transfer 50
L sample into 150 L ice-cold ACN (with IS).
-
-
Calculation:
-
Plot
vs. time.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Slope =
. -
(
L/min/mg).
-
-
Validation Check: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls. Verapamil
must be < 15 min for valid assay [4].
Workflow Visualization
Figure 2: Step-by-step workflow for the Microsomal Stability Assay, ensuring standardized
References
-
Hypha Discovery. (2025).[1][2][3] Metabolism of cyclopropyl groups and strategies for stabilization. Retrieved from [Link]
-
Baran, W. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]
-
IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Cyclopentanesulfonamide
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Cyclopentanesulfonamide, a crucial building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most appropriate techniques for your laboratory.
Understanding the Analyte and Potential Impurities
Cyclopentanesulfonamide is typically synthesized from cyclopentanesulfonyl chloride and ammonia or an ammonia surrogate.[1] The precursor, cyclopentanesulfonyl chloride, is often prepared from cyclopentyl mercaptan.[2] Understanding this synthetic pathway is critical as it informs the potential impurity profile of the final product.
Likely Process-Related Impurities:
-
Starting Materials: Unreacted cyclopentyl mercaptan or cyclopentanesulfonyl chloride.
-
Byproducts of Precursor Synthesis: Impurities arising from the synthesis of cyclopentanesulfonyl chloride.
-
Hydrolysis Product: Cyclopentanesulfonic acid, formed by the reaction of cyclopentanesulfonyl chloride with water.[3][4]
-
Side-Reaction Products: Impurities from unintended reactions during the sulfonamide formation.
A thorough purity assessment must be capable of separating and quantifying these potential contaminants from the target Cyclopentanesulfonamide.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the information required (e.g., qualitative vs. quantitative), the available instrumentation, and the desired throughput. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Retention time, peak area (% purity), presence of non-volatile impurities. | High resolution, excellent for non-volatile and thermally labile compounds, robust and reproducible.[5] | Requires a chromophore for UV detection; otherwise, a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is needed. |
| GC-MS | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Retention time, mass spectrum (structural information), identification of volatile impurities.[6] | High sensitivity, provides structural information for impurity identification. | Requires the analyte to be volatile and thermally stable, or to be derivatized.[7] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities without the need for reference standards (qNMR). | Provides unambiguous structural confirmation, can detect a wide range of impurities simultaneously.[8] | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolving power and suitability for a wide range of compounds. For Cyclopentanesulfonamide, a reversed-phase method is generally the most effective approach.
-
Column Selection: A C18 column is a good starting point due to its versatility and ability to retain moderately polar compounds like sulfonamides.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer provides good separation. The buffer is crucial for controlling the ionization state of the sulfonamide and any acidic or basic impurities, thereby ensuring reproducible retention times.
-
Detection: While Cyclopentanesulfonamide lacks a strong chromophore, it will have some UV absorbance at lower wavelengths (e.g., ~210 nm). A Diode Array Detector (DAD) is advantageous for assessing peak purity. For higher sensitivity or if UV absorbance is insufficient, an ELSD or a mass spectrometer (LC-MS) can be employed.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized Cyclopentanesulfonamide in the initial mobile phase composition (e.g., 10% Acetonitrile in Water) to a concentration of approximately 1 mg/mL.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. rroij.com [rroij.com]
- 7. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. LON-CAPA OCHem [s10.lite.msu.edu]
Evaluating the Off-Target Effects of Cyclopentanesulfonamide Scaffolds
Executive Summary
In modern medicinal chemistry, particularly in the development of voltage-gated sodium channel (NaV) inhibitors for neuropathic pain, the cyclopentanesulfonamide moiety has emerged as a critical bioisostere for traditional aromatic sulfonamides. While aromatic sulfonamides (e.g., benzenesulfonamides) are historically potent, they frequently suffer from poor metabolic stability, high lipophilicity (LogD), and promiscuous off-target binding to Carbonic Anhydrases (CA) and cardiac channels (NaV1.5).
This guide objectively evaluates the off-target profile of cyclopentanesulfonamide-based scaffolds. Experimental data indicates that shifting from aromatic to high-
The Chemical Context: Aliphatic vs. Aromatic Sulfonamides
The primary driver for adopting cyclopentanesulfonamide scaffolds is the "Escape from Flatland" strategy. Increasing the fraction of
Structural Logic & Liability Comparison
| Feature | Benzenesulfonamide (Aromatic) | Cyclopentanesulfonamide (Aliphatic) |
| Geometry | Planar ( | 3D Pucker ( |
| Metabolic Stability | Low (prone to aromatic hydroxylation) | High (blocked metabolic soft spots) |
| Carbonic Anhydrase | High Affinity (Zinc binding) | Variable (Steric hindrance reduces binding) |
| Hypersensitivity | High ("Sulfa allergy" risk) | Low (Lacks aniline substructure) |
Critical Off-Target Panels & Mechanism
Cardiac Safety: NaV1.5 and hERG
The most critical off-target liability for cyclopentanesulfonamide derivatives designed for pain (NaV1.7 targets) is the cardiac sodium channel NaV1.5 . Inhibition of NaV1.5 slows cardiac depolarization, risking arrhythmia.
-
Mechanism: Cyclopentyl rings provide steric bulk that exploits subtle differences in the local anesthetic binding site between NaV1.7 and NaV1.5, often yielding >100-fold selectivity.
-
hERG Liability: While safer than aromatics, lipophilic cyclopentyl groups can still trap in the hERG pore. Monitoring is mandatory.
Enzymatic Cross-Reactivity: Carbonic Anhydrase (CA)
Historically, aliphatic sulfonamides were considered inactive against CA.[1] However, recent crystallographic data suggests that cyclopentanesulfonamides can inhibit ubiquitous isoforms like hCA II , albeit with lower affinity than aromatic variants. This interaction is driven by the sulfonamide zinc-binding group (ZBG).
Metabolic Stability (CYP450)
Aromatic rings are "metabolic magnets" for CYP enzymes. Cyclopentanesulfonamides resist oxidative metabolism, significantly extending half-life (
Visualizing the Evaluation Workflow
The following diagram outlines the tiered screening logic required to validate a cyclopentanesulfonamide lead candidate.
Figure 1: Tiered screening workflow for validating cyclopentanesulfonamide scaffolds, prioritizing cardiac safety (NaV1.5) and metabolic stability before ADME optimization.
Comparative Experimental Data
The following data synthesizes findings from recent medicinal chemistry campaigns (e.g., Genentech/Xenon studies) comparing a standard aromatic sulfonamide lead against optimized cyclopentane analogues.
Table 1: Selectivity and Stability Profile
| Assay Metric | Benzene-sulfonamide (Ref) | Cyclopentane-sulfonamide (Optimized) | Performance Shift |
| NaV1.7 IC50 (Target) | 12 nM | 4.5 nM | 2.6x Potency |
| NaV1.5 IC50 (Cardiac) | 1,200 nM | > 10,000 nM | Improved Safety |
| Selectivity (1.5/1.7) | 100x | > 2,200x | High Selectivity |
| hERG IC50 | 3.5 µM | 15 µM | Reduced Liability |
| HLM | 85 µL/min/mg | 12 µL/min/mg | 7x Stability |
| hCA II Inhibition | Reduced Off-Target |
Data Source: Synthesized from comparative SAR studies (References 1, 2).
Experimental Protocols
To replicate the data above, use the following self-validating protocols.
Protocol A: NaV1.5 Selectivity (Automated Patch Clamp)
Objective: Quantify the selectivity window between the pain target (NaV1.7) and the cardiac liability (NaV1.5).[2]
-
Cell Line: CHO cells stably expressing human NaV1.5.
-
Platform: QPatch or SyncroPatch 384PE (Sophion/Nanion).
-
Solutions:
-
Extracellular:[3] 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular: 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).
-
-
Voltage Protocol: Hold at -120 mV. Pulse to -15 mV for 20ms at 0.1 Hz to measure tonic block.
-
Validation:
-
Positive Control: Tetrodotoxin (TTX) is not used for NaV1.5 (it is TTX-resistant). Use Lidocaine (IC50 ~100 µM) or a specific reference blocker like Flecainide .
-
Acceptance Criteria: Seal resistance > 200 MΩ; Series resistance < 10 MΩ (compensated 80%).
-
Protocol B: Microsomal Metabolic Stability
Objective: Assess the resistance of the cyclopentyl ring to oxidative metabolism compared to aromatic rings.
-
Reagents: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein conc.
-
Reaction Mix:
-
Test Compound: 1 µM final concentration.
-
Microsomes: 0.5 mg/mL final.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
References
-
Sun, S., et al. (2019). "Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity." Journal of Medicinal Chemistry.
-
McKerrall, S. J., et al. (2019). "Structure- and Ligand-Based Design of NaV1.7 Inhibitors." Annual Reports in Medicinal Chemistry.
-
Supuran, C. T. (2018).[4] "Carbonic anhydrase inhibitors: an update on the patent literature." Expert Opinion on Therapeutic Patents.
-
Ferreira, L., et al. (2019). "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors.
Sources
- 1. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS | MDPI [mdpi.com]
Safety Operating Guide
Mastering Cyclopentanesulfonamide Disposal: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its use in experimentation. The proper disposal of these materials is a critical, final step that ensures the safety of laboratory personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a comprehensive, step-by-step protocol for the safe and responsible disposal of Cyclopentanesulfonamide, grounded in established safety principles and regulatory guidelines. Our aim is to empower your laboratory with the knowledge to manage this compound from cradle-to-grave, fostering a culture of safety and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding Cyclopentanesulfonamide
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. Cyclopentanesulfonamide (CAS No. 73945-39-8) is a sulfonamide derivative with the molecular formula C5H11NO2S.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Cyclopentanesulfonamide is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation[2] |
This information, primarily sourced from the ECHA C&L Inventory, dictates the necessary precautions for handling and disposal.[2] The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling Cyclopentanesulfonamide for disposal purposes:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles that can cause serious eye irritation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact and irritation.
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation.
Step-by-Step Disposal Protocol
The proper disposal of Cyclopentanesulfonamide requires a multi-step approach to ensure that the compound and its containers are managed as hazardous waste. Do not dispose of Cyclopentanesulfonamide down the drain or in regular solid waste.
Waste Segregation and Collection
-
Designated Waste Container: All solid Cyclopentanesulfonamide waste, including contaminated consumables (e.g., weigh boats, spatulas, kimwipes), must be collected in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Cyclopentanesulfonamide," and the associated hazard pictograms.
-
Liquid Waste: If Cyclopentanesulfonamide is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Decontamination of Empty Containers
Empty containers that once held Cyclopentanesulfonamide must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.
-
Rinsate Collection: The rinsate from this procedure is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
Disposal of Decontaminated Containers: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.
Management of Spills
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container. For solid spills, carefully sweep the material to avoid creating dust and place it in the hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Regulatory Compliance and Waste Pickup
The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
Your institution's EHS department is responsible for ensuring compliance with these regulations and will have specific procedures for the final disposal of hazardous waste.[4]
-
Waste Manifest: A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal site.
-
Scheduled Pickups: EHS will have a schedule for picking up full hazardous waste containers from your laboratory.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for Cyclopentanesulfonamide, the following workflow diagrams have been created.
Caption: Workflow for solid Cyclopentanesulfonamide waste.
Caption: Workflow for liquid Cyclopentanesulfonamide waste.
Caption: Workflow for decontaminating empty containers.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9253, Cyclopentane. [Link]
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Carl Roth. Safety Data Sheet: Cyclopentane. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 799038, N-cyclopentylmethanesulfonamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15765418, Cyclopropanesulfonamide. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Cyclopentanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of Cyclopentanesulfonamide. This document is intended to serve as a procedural, step-by-step resource to ensure the safety of all laboratory personnel.
Core Safety Principles: Understanding the Hazard
Cyclopentanesulfonamide, like many sulfonamide-containing compounds, requires careful handling to mitigate potential health risks. While specific toxicity data may be limited, the general chemical class is known to present hazards such as skin and eye irritation, respiratory irritation upon inhalation of powder, and potential for allergic reaction.[1] Therefore, a proactive and comprehensive approach to personal protection is paramount. All handling of Cyclopentanesulfonamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for creating a safe working environment. The following table outlines the recommended PPE for handling Cyclopentanesulfonamide.
| PPE Component | Specifications & Rationale |
| Hand Protection | Nitrile gloves are recommended for their chemical resistance. For handling concentrated solutions or the solid compound, double gloving is a prudent measure to prevent skin contact. |
| Eye & Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. When there is a risk of splashing, a full-face shield should be worn in addition to goggles for enhanced protection.[4] |
| Body Protection | A long-sleeved lab coat should be worn and fully fastened. For procedures with a higher risk of spills or splashes, a chemically resistant apron provides an additional layer of protection.[3][4] |
| Respiratory Protection | When handling the powdered form of Cyclopentanesulfonamide outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is essential to prevent the inhalation of fine particles.[4][5] |
Procedural Workflow: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: A diagram illustrating the correct donning and doffing procedures for PPE.
Operational Plan for Safe Handling
A structured approach to handling Cyclopentanesulfonamide will further enhance safety in the laboratory.
-
Engineering Controls : Always handle Cyclopentanesulfonamide in a well-ventilated area.[6][7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2][3]
-
Emergency Preparedness : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Response : In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures. Do not attempt to clean a large spill without proper training and equipment.
Disposal of Cyclopentanesulfonamide Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with Cyclopentanesulfonamide, including gloves, weigh paper, and disposable labware, must be disposed of as hazardous waste.[8] These materials should be collected in a designated, clearly labeled, and sealed waste container.[9]
-
Liquid Waste : All solutions containing Cyclopentanesulfonamide must be collected for hazardous waste disposal.[10] Under no circumstances should this waste be poured down the drain.[8][10]
-
Empty Containers : Empty containers that held Cyclopentanesulfonamide should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to your institution's guidelines, after removing or defacing the label.[11]
-
Regulatory Compliance : All waste disposal must be in accordance with local, state, and federal regulations.[10][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- MSD Manual Professional Edition. Sulfonamides.
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- Cyclopentane - SAFETY DATA SHEET.
- Benchchem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- Cyclopentane - SAFETY DATA SHEET. (2023, April 5).
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- Carl ROTH. Safety Data Sheet: Cyclopentanol.
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- Carl ROTH. Safety Data Sheet: Cyclopentane.
- Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
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- CHEMM. Personal Protective Equipment (PPE).
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- FDA. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
